N,N-bis(1H-indol-4-ylmethyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,N-bis(1H-indol-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
InChI Key |
OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Canonical SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N-bis(1H-indol-4-ylmethyl)acetamide
Introduction
N,N-bis(1H-indol-4-ylmethyl)acetamide is a chemical compound containing a central acetamide core symmetrically substituted with two 1H-indol-4-ylmethyl groups. The indole moiety is a prevalent scaffold in numerous biologically active compounds and natural products. The unique arrangement of two indole rings linked to a central acetamide structure suggests potential for interesting chemical properties and biological activities. This guide aims to provide a comprehensive overview of the available technical information regarding this compound, focusing on its chemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and drug development professionals.
Due to the specific nature of this compound, publicly available data is limited. Therefore, this guide will also draw upon data from structurally related N-acetamide indole derivatives to infer potential characteristics and experimental approaches.
Chemical Properties
A thorough search of scientific literature and chemical databases did not yield specific experimental data for the chemical and physical properties of this compound. However, based on its structure and the properties of related compounds, we can predict some of its characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C20H19N3O | Calculated from structure |
| Molecular Weight | 329.39 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | High molecular weight and presence of hydrogen bond donors/acceptors |
| Melting Point | Expected to be relatively high | Presence of multiple aromatic rings and potential for intermolecular hydrogen bonding |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on the non-polar nature of the indole rings and the polar acetamide group. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. | General stability of indole and acetamide functional groups. |
Synthesis and Experimental Protocols
While a specific synthetic protocol for this compound is not documented, a plausible synthetic route can be designed based on standard organic chemistry reactions.
Proposed Synthetic Pathway
The most straightforward approach would involve the N-alkylation of acetamide with a suitable 4-(halomethyl)-1H-indole derivative.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of 4-(Bromomethyl)-1H-indole: This starting material can be synthesized from 1H-indole-4-carbaldehyde via reduction to the corresponding alcohol followed by bromination.
-
N-Alkylation Reaction:
-
To a solution of acetamide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)-1H-indole (2.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Would show characteristic peaks for the N-H stretch of the indole and the C=O stretch of the acetamide.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, the indole nucleus is a key component in many biologically active molecules. For instance, various indole derivatives have shown anticancer, anti-inflammatory, and antimicrobial activities.[1]
Some N-acetamide indole derivatives have been identified as antimalarial agents that target PfATP4.[2] Others have been investigated as inhibitors of tubulin polymerization for cancer therapy.[3][4]
Hypothetical Signaling Pathway Involvement
Given the structural motifs, this compound could potentially interact with various biological targets. The presence of two indole rings might allow it to intercalate with DNA or interact with protein binding sites that recognize indole-containing ligands.
Diagram 2: Hypothetical Target Interaction
Caption: Hypothetical interactions of the compound with cellular targets.
Conclusion and Future Directions
This compound is a novel compound with no currently available experimental data. This guide has provided a predictive overview of its chemical properties, a plausible synthetic route, and hypothetical biological activities based on its structural relationship to other known indole derivatives.
Future research should focus on the successful synthesis and characterization of this compound. Once a pure sample is obtained, its physicochemical properties can be determined experimentally. Furthermore, screening for biological activity, particularly in the areas of oncology and infectious diseases, would be a logical next step to uncover its therapeutic potential. The detailed experimental protocols and hypothetical frameworks presented here provide a solid foundation for initiating such research endeavors.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Mechanism of Action of N,N-bis(1H-indol-4-ylmethyl)acetamide: An In-Depth Guide Based on Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound N,N-bis(1H-indol-4-ylmethyl)acetamide is not well-documented in publicly available scientific literature. Therefore, this guide provides a detailed analysis of the potential mechanisms of action based on two closely related classes of compounds: bis(indolyl)methanes and N-acetamide indole derivatives . The information presented herein is intended to serve as a foundational resource for hypothesis generation and future research into the biological activity of this compound.
Introduction: A Hybrid Scaffold of Pharmacological Interest
This compound possesses a unique chemical architecture that combines the structural features of both bis(indolyl)methanes and N-acetamide indoles. This hybrid scaffold suggests the potential for multifaceted pharmacological activities, drawing from the established biological profiles of its constituent pharmacophores. Bis(indolyl)methanes are known for their anti-inflammatory and cytotoxic properties, while various N-acetamide indole derivatives have demonstrated potent antimalarial and anticancer effects through diverse mechanisms. This guide will explore these established mechanisms to provide a predictive framework for understanding the potential biological targets and signaling pathways of this compound.
Potential Mechanisms of Action Inherited from Bis(indolyl)methanes
Bis(indolyl)methane (BIM) derivatives are a class of compounds that have shown promise as both anti-inflammatory and anticancer agents[1]. Their mechanisms of action are often linked to the modulation of key signaling pathways involved in cellular inflammation and proliferation.
Anti-Inflammatory Activity
One of the primary anti-inflammatory mechanisms of BIMs is the inhibition of nitric oxide (NO) production[1]. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is often overexpressed, leading to excessive NO production and cellular damage.
Experimental Protocol: In vitro Anti-inflammatory Assay
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Treatment: Cells are co-treated with LPS and varying concentrations of the test compound (e.g., a BIM derivative).
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
Below is a logical workflow for this experimental protocol.
References
Potential Biological Activity of N,N-bis(1H-indol-4-ylmethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the biological activity of N,N-bis(1H-indol-4-ylmethyl)acetamide is not currently available in published literature, the core structure, featuring both a bis-indole and an acetamide moiety, is characteristic of a class of compounds with significant and diverse pharmacological potential. This technical guide consolidates and analyzes the known biological activities of structurally related indole-acetamide and bis-indole derivatives to forecast the potential therapeutic applications of this compound. The documented activities for analogous compounds span a wide spectrum, including anticancer, antimicrobial, antihyperglycemic, and antioxidant effects. This guide presents a synthesis of available quantitative data, detailed experimental protocols for relevant biological assays, and visual representations of key signaling pathways and experimental workflows to serve as a foundational resource for researchers investigating this and related molecular scaffolds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad range of biological activities.[1][2] When dimerized, as in bis-indole structures, or functionalized with moieties like acetamide, the resulting derivatives often exhibit enhanced or novel pharmacological profiles.[3][4] this compound represents a unique convergence of these structural features. The bis-indole component suggests potential for intercalation with biomacromolecules or interaction with dimeric protein targets, while the N,N-disubstituted acetamide group can influence solubility, metabolic stability, and hydrogen bonding capabilities.
This guide explores the potential biological activities of this compound by examining the established activities of its structural relatives. The primary therapeutic areas where such compounds have shown promise are oncology, infectious diseases, and metabolic disorders.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of analogous compounds, this compound could plausibly exhibit a range of biological effects.
Anticancer Activity
Indole derivatives are well-documented as potent anticancer agents.[5] A significant mechanism of action for many indole-based compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] Bis-indole derivatives, in particular, have been shown to bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle essential for cell division.[6]
Furthermore, some indole derivatives have been found to act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.[8][9] The modulation of key signaling pathways, such as the EGFR and p53-MDM2 pathways, has also been identified as a mechanism of anticancer action for certain indole-acetamide derivatives.[10]
Antimicrobial Activity
Bis-indole alkaloids have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][11] The proposed mechanism for some of these compounds involves the disruption of bacterial cell membrane integrity or inhibition of essential enzymes. The lipophilicity conferred by the indole rings often plays a crucial role in their ability to penetrate bacterial cell walls.
Antihyperglycemic and Antioxidant Activity
Indole-3-acetamide derivatives have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[1][12] Inhibition of this enzyme can help to control postprandial hyperglycemia. The same studies have also highlighted the antioxidant potential of these compounds, demonstrating their ability to scavenge free radicals, which is beneficial in mitigating oxidative stress associated with diabetes.[1][12]
Quantitative Data on Related Compounds
The following tables summarize the biological activities of various indole-acetamide and bis-indole derivatives from the literature, providing a quantitative basis for predicting the potential efficacy of this compound.
Table 1: Anticancer Activity of Indole-Acetamide and Bis-Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Indole-Acetamide | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative 10b | A549 (Lung) | 12.0 nM | [5] |
| K562 (Leukemia) | 10.0 nM | [5] | ||
| Indole Derivative of Ursolic Acid | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 µM | [9] |
| HepG2 (Hepatocarcinoma) | 0.91 µM | [9] | ||
| Bis-Indole Sulfonamide | p-chlorobenzenesulfonyl bis-indole 20 | HepG2 (Hepatocellular Carcinoma) | 3-fold stronger than etoposide | [13] |
| HuCCA-1 (Cholangiocarcinoma) | 7.75 µM | [13] | ||
| A-549 (Lung Carcinoma) | 8.86 µM | [13] | ||
| Tris-Indole Sulfonamide | p-chlorobenzenesulfonyl tris-indole 30 | HepG2 (Hepatocellular Carcinoma) | 2-fold stronger than etoposide | [13] |
Table 2: Antimicrobial Activity of Bis-Indole Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |
| Bis-Indole Alkaloid | Compound 65 | Staphylococcus aureus | 40 µg/mL | [11] |
| Bis-Indole Schiff Base | Compounds 76 & 77 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 10-30 µg/mL | [4] |
| Bis-Indole | Compound 88b | Pseudomonas aeruginosa | 3.9 µg/mL (MIC50) | [4] |
| Tris(1H-indol-3-yl) methylium | Compound 1 | Gram-positive bacteria | 1-16 µg/mL | [14] |
| Gram-negative bacteria | 32-128 µg/mL | [14] |
Table 3: Antihyperglycemic and Antioxidant Activity of Indole-3-Acetamide Derivatives
| Compound Class | Specific Derivative | Assay | Activity (IC50) | Reference |
| Indole-3-Acetamide | Compound 15 | α-Amylase Inhibition | 1.09 ± 0.11 µM | [12] |
| DPPH Radical Scavenging | 0.81 ± 0.25 µM | [12] | ||
| ABTS Radical Scavenging | 0.35 ± 0.1 µM | [12] | ||
| Indole-3-Acetamide | Unsubstituted Phenyl | α-Amylase Inhibition | 2.6 ± 0.09 µM | [12][15] |
| Indole-3-Acetamide | Chloro-methylphenyl | α-Amylase Inhibition | 2.33 ± 0.09 µM | [12][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.
Synthesis of Indole-3-Acetamide Derivatives
This protocol is adapted from the synthesis of a series of indole-3-acetamides with antihyperglycemic and antioxidant activity.[12]
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-acetic acid (1 mmol) and 1,1'-carbonyldiimidazole (CDI, 1 equivalent) in acetonitrile (20 mL).
-
Activation: Add a catalytic amount of pyridine (0.8 mL) to the mixture. Stir for 45 minutes at room temperature to activate the carboxylic acid.
-
Amide Formation: Add the desired aniline or amine (in this case, the bis(1H-indol-4-ylmethyl)amine precursor would be used) to the reaction mixture.
-
Reaction: Continue stirring for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, perform an extraction with dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by washing with hexane or by column chromatography.
In Vitro Anticancer MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 for tubulin polymerization inhibition can then be calculated.
Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of indole-acetamide derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.
Caption: Intrinsic and extrinsic apoptosis signaling pathways potentially activated by indole derivatives.
Structure-Activity Relationship (SAR) Insights
Analysis of the literature on indole-acetamide and bis-indole derivatives reveals several key structure-activity relationships:
-
Substitution on Indole Ring: Halogenation (e.g., bromine, chlorine) on the indole ring often enhances the antimicrobial and anticancer activity of bis-indole derivatives.[1][4]
-
Linkage in Bis-Indoles: The position of the linkage between the two indole moieties can significantly impact biological activity. For instance, in a series of HIV-1 fusion inhibitors, a 6-6' linkage was found to be optimal for activity.
-
Substituents on Acetamide: For indole-3-acetamides, substitutions on the phenyl ring of the acetamide moiety modulate α-amylase inhibitory activity. Electron-withdrawing and bulky groups at certain positions can enhance potency.[12][15]
-
Overall Molecular Shape: The three-dimensional shape of bis-indole compounds is crucial for their interaction with biological targets. A more compact shape may be favorable for binding to hydrophobic pockets in proteins.
Conclusion
While this compound remains an uncharacterized compound, the extensive body of research on structurally similar indole-acetamide and bis-indole derivatives strongly suggests its potential as a biologically active molecule. The evidence points towards promising avenues of investigation, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The provided data, experimental protocols, and mechanistic diagrams offer a comprehensive starting point for researchers aiming to synthesize and evaluate the pharmacological profile of this novel compound. Further research is warranted to elucidate its specific biological targets and therapeutic potential.
References
- 1. Synthesis and Cheminformatics-Directed Antibacterial Evaluation of Echinosulfonic Acid-Inspired Bis-Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on Bis(indolyl)methanes and Related Indole-Acetamide Derivatives
A review of the synthesis, biological activities, and therapeutic potential of a class of compounds related to N,N-bis(1H-indol-4-ylmethyl)acetamide.
Disclaimer: As of the latest literature search, no specific scientific reports on the synthesis or biological evaluation of this compound were found. This guide therefore provides a comprehensive overview of the closely related and extensively studied class of bis(indolyl)methanes (BIMs) and other indole-acetamide derivatives to offer insights into the potential properties and synthesis of the target compound.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[1] The combination of two indole moieties, as seen in bis(indolyl)methanes, often leads to compounds with enhanced and diverse biological effects, including anticancer, antimicrobial, and antiviral properties.[2] This technical guide summarizes the current state of research on bis(indolyl)methanes and related indole-acetamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Bis(indolyl)methanes and Related Derivatives
The synthesis of symmetric and asymmetric bis(indolyl)methanes is a well-established area of organic chemistry. A common and efficient method involves the electrophilic substitution reaction of indoles with aldehydes or ketones.
General Experimental Protocol for Synthesis of 3,3'-Bis(indolyl)methanes:
A widely used, environmentally friendly approach utilizes a catalyst in a suitable solvent. For instance, taurine in water under sonication provides an efficient route.[3]
-
Reaction Setup: To a solution of indole (2 mmol) and an aldehyde or ketone (1 mmol) in water (5 mL), taurine (20 mol%) is added.
-
Reaction Conditions: The reaction mixture is subjected to sonication at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired bis(indolyl)methane.[3]
A plausible reaction mechanism for the taurine-catalyzed synthesis is depicted below.[3]
Caption: Plausible reaction mechanism for the synthesis of 3,3'-bis(indolyl)methanes.
Biological Activities of Bis(indolyl)methanes
Bis(indolyl)methanes have demonstrated a remarkable array of biological activities, with anticancer properties being the most extensively studied.
Numerous studies have reported the cytotoxic effects of BIMs against various cancer cell lines.
Quantitative Data on Anticancer Activity of Selected Bis(indolyl)methanes:
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 1h | - | Average % Growth | 47.39% | [4] |
| 2e | - | Average % Growth | 21.63% | [4] |
| 2e | NCI-H460 (Non-small cell lung) | GI50 | 0.616 | [4] |
| 2e | OVCAR-4 (Ovarian) | GI50 | 0.562 | [4] |
| 2e | MCF7 (Breast) | GI50 | 0.930 | [4] |
| Compound 20 | HepG2 (Liver) | IC50 | 3-fold stronger than etoposide | [5] |
| Compound 30 | HepG2 (Liver) | IC50 | 2-fold stronger than etoposide | [5] |
| Compound 20 | HuCCA-1 (Bile duct) | IC50 | 7.75 | [5] |
| Compound 20 | A-549 (Lung) | IC50 | 8.21 | [5] |
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Proposed Mechanism of Anticancer Action:
Some bis(indolyl)methanes have been shown to target the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[6] Inhibition of Eg5 leads to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytostatic evaluation and structure activity relationships of novel bis-indolylmethanes and their corresponding tetrahydroindolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
discovery and isolation of novel bis-indole compounds
An In-Depth Technical Guide to the Discovery and Isolation of Novel Bis-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-indole alkaloids are a significant class of natural products characterized by the presence of two indole moieties. These compounds are found in a diverse range of natural sources, including marine sponges, microorganisms, and terrestrial plants.[1][2][3] Their structural complexity and potent biological activities have made them compelling targets for drug discovery and development. Bis-indole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, with some compounds like vinblastine and vinorelbine being approved for cancer therapy. This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of novel bis-indole compounds, using the recently discovered spongosoritins and spongocarbamides from a marine sponge as a case study.
Discovery and Isolation Workflow: A Case Study from Spongosorites sp.
Six new bis-indole alkaloids, spongosoritins A–D and spongocarbamides A and B, were recently isolated from a marine sponge of the genus Spongosorites collected off the coast of Jeju Island, Korea.[4] The general workflow for such a discovery process, from collection to characterization, is a multi-step procedure involving extraction, fractionation, purification, and structure elucidation.
References
Spectroscopic Data for N,N-bis(1H-indol-4-ylmethyl)acetamide: A Technical Overview
Consequently, a detailed technical guide with specific experimental protocols, data tables, and visualizations for N,N-bis(1H-indol-4-ylmethyl)acetamide cannot be generated at this time. The scientific literature and spectral databases searched did not contain entries for this particular chemical entity.
For researchers, scientists, and drug development professionals interested in this molecule, the absence of this data suggests that it may be a novel compound or one that has not been extensively characterized and reported in peer-reviewed literature. Further investigation would require the de novo synthesis of this compound, followed by its purification and subsequent analysis using standard spectroscopic techniques.
General Experimental Workflow for Spectroscopic Analysis
Should a researcher synthesize this compound, a general workflow for its spectroscopic characterization would be as follows. This workflow is a standard procedure in chemical synthesis and analysis.
A Theoretical and Computational Guide to the Structural Analysis of N,N-bis(1H-indol-4-ylmethyl)acetamide
Abstract: This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of N,N-bis(1H-indol-4-ylmethyl)acetamide. As of this writing, specific theoretical studies on this molecule are not available in peer-reviewed literature. Therefore, this document serves as a detailed roadmap, presenting the requisite computational protocols, data analysis frameworks, and visualization methods necessary to perform such an investigation. The methodologies described herein are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), and are designed to elucidate the molecule's conformational landscape, electronic properties, and potential intermolecular interactions, providing critical insights for fields such as medicinal chemistry and materials science.
Introduction
This compound is a unique molecule featuring two indole moieties linked by an acetamide backbone. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Understanding the three-dimensional structure, flexibility, and electronic properties of molecules like this is paramount for predicting their biological activity, reactivity, and physicochemical properties.
Theoretical studies, using computational chemistry methods, offer a powerful, non-experimental route to probe molecular characteristics at the atomic level. Such studies can predict stable conformations, map electron density distributions, and calculate spectroscopic properties before a molecule is synthesized, guiding further research and development. This guide proposes a standardized workflow for the in-silico analysis of this compound.
Proposed Computational Workflow
A robust theoretical analysis of a flexible molecule like this compound requires a multi-step computational protocol. The workflow ensures that the global minimum energy structure is identified and that its properties are calculated with high accuracy.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of N,N-bis(1H-indol-4-ylmethyl)acetamide
Introduction
N,N-bis(1H-indol-4-ylmethyl)acetamide is a unique molecule featuring a central acetamide group flanked by two indole rings. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Bisindole alkaloids, in particular, often exhibit more potent biological effects than their monomeric counterparts.[1][2][3] Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life.
This document provides a technical framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability profile of this compound.
Predicted Solubility Profile
The solubility of a compound is a result of the interplay between its molecular structure and the properties of the solvent. This compound possesses both polar (the amide group) and nonpolar (the indole rings) characteristics, suggesting a varied solubility profile.
-
Aqueous Solubility: The large, hydrophobic surface area of the two indole rings is expected to confer low intrinsic aqueous solubility. However, the amide group can participate in hydrogen bonding, which may provide some degree of water solubility. Some bis-indole alkaloids have been noted for their favorable water solubility.[4] It is anticipated that the aqueous solubility will be pH-dependent to a limited extent, given the weakly basic nature of the indole nitrogen.
-
Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc), which are capable of solvating both the polar and nonpolar regions of the molecule.[5][6] Solubility is also expected in polar protic solvents like ethanol and methanol, facilitated by hydrogen bonding with the amide group.[7] Due to the significant hydrophobic character of the bis-indole structure, solubility in non-polar solvents such as hexane and toluene is expected to be limited.[7][8]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | Large hydrophobic surface area of two indole rings. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates both polar amide and nonpolar indole moieties. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the amide functional group. |
| Non-Polar | Hexane, Toluene | Low | Predominantly polar character of the amide group. |
Predicted Stability Profile
The chemical stability of this compound will be influenced by environmental factors such as pH, temperature, and light.
-
pH Stability: The amide linkage is the most probable site of degradation. Amides are generally stable but can undergo hydrolysis under strongly acidic or alkaline conditions.[9][10][11] The degradation rate is typically pH-dependent, with maximum stability often observed in the neutral to slightly acidic pH range.[9] The indole rings are generally stable but can be susceptible to oxidation.
-
Thermal Stability: As a crystalline solid, the compound is expected to be thermally stable at ambient temperatures. Stability at elevated temperatures should be assessed as part of a comprehensive stability program.
-
Photostability: Compounds with highly conjugated systems like indole can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is crucial to determine appropriate handling and storage conditions.
Table 2: General Conditions for Stability Assessment of this compound
| Condition | Typical Parameters | Purpose |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for ≥ 12 months | To determine the shelf-life under recommended storage conditions. |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | To predict the long-term stability and evaluate the effect of short-term excursions outside labeled storage.[12] |
| Forced Degradation | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Oxidative (e.g., 3% H₂O₂), Thermal (e.g., 60°C), Photolytic (ICH Q1B) | To identify potential degradation products and establish the specificity of analytical methods.[13] |
Experimental Protocols
Protocol for Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery to quickly estimate aqueous solubility.[14][15][16]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[17]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring light absorbance at a high wavelength (e.g., 620 nm).[14]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a blank control.
Protocol for Thermodynamic Solubility Assessment
Considered the "gold standard," this method measures the equilibrium solubility of the compound.[14][15]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Protocol for Chemical Stability Assessment
This protocol outlines a general approach for evaluating the stability of the compound in solution.
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different aqueous buffers (e.g., pH 3, 7, 9) to assess pH-dependent stability.
-
Storage: Aliquot the solutions into sealed vials and store them under various conditions as outlined in Table 2 (e.g., 40°C for accelerated stability). Protect samples from light unless photostability is being evaluated.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months for accelerated studies), withdraw a sample from each condition.
-
Quantification: Analyze the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound. The appearance of new peaks should be monitored as potential degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf-life.
Visualizations
Workflow for Solubility and Stability Assessment
References
- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N,N−Dimethylacetamide - American Chemical Society [acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis, characterization and photophysical properties of some 3,3′-bisindolyl(aryl)methanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. researchgate.net [researchgate.net]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Notes and Protocol for the Dissolution of N,N-bis(1H-indol-4-ylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-bis(1H-indol-4-ylmethyl)acetamide is a synthetic compound containing two indole moieties, which are prevalent in many biologically active molecules. The indole nucleus is a key feature in various therapeutic agents, and derivatives are often investigated for their potential in areas such as oncology and infectious diseases.[1] Due to its hydrophobic nature, dissolving this compound for experimental use requires a careful and systematic approach to ensure solution stability and accurate concentrations for reliable results.
These application notes provide a detailed protocol for the dissolution of this compound for use in typical in vitro and in vivo experimental settings. The following procedures are based on established methods for handling hydrophobic, indole-containing compounds.
Physicochemical Properties (Predicted)
A precise experimental determination of the physicochemical properties of this compound is recommended. The data in the table below are estimates based on the general characteristics of similar indole derivatives.
| Property | Estimated Value/Characteristic | Notes |
| Appearance | White to off-white or pale yellow solid | Visual inspection is necessary. Color may indicate purity. |
| Molecular Weight | 341.43 g/mol | Calculated from the chemical formula: C₂₂H₂₃N₃O. |
| Aqueous Solubility | Poor | Like many indole derivatives, it is expected to be sparingly soluble in water. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, and alcohols (e.g., ethanol) | Dimethyl sulfoxide (DMSO) is the recommended primary solvent for stock solutions.[2] |
| Stability | Potentially sensitive to light and moisture | Indole-containing compounds can be susceptible to degradation. Store protected from light.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Assays
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing the Compound: Tare a sterile, dry microcentrifuge tube or amber vial on the analytical balance. Carefully weigh out 3.41 mg of this compound.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.[3]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[4][5]
Working Solution Preparation:
For cell culture experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[3][4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Preparation of a Formulation for In Vivo Studies
For animal studies, a vehicle that is well-tolerated is required. This often involves a co-solvent system to maintain the compound's solubility upon dilution in an aqueous-based vehicle.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile Tween® 80
-
Sterile Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the desired volume of the vehicle. A common vehicle for hydrophobic compounds consists of:
-
5-10% DMSO
-
10-20% Tween® 80 or PEG400
-
70-85% Saline or PBS
-
-
Solubilization: Add the components in the following order, mixing well after each addition: a. Add the required volume of the 10 mM DMSO stock solution. b. Add the Tween® 80 or PEG400 and vortex to create a uniform solution. c. Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation of the compound.
-
Final Formulation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvents. This formulation should be prepared fresh before each use.
Signaling Pathways and Workflows
Caption: Workflow for dissolving and using this compound.
Caption: Decision tree for the dissolution of a hydrophobic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-bis(1H-indol-4-ylmethyl)acetamide as a Potential Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can arrest cell cycle progression, typically in the G2/M phase, and induce apoptosis in rapidly dividing cancer cells. The indole nucleus is a prominent scaffold in many compounds that exhibit tubulin polymerization inhibitory activity. This document provides detailed application notes and experimental protocols for the investigation of N,N-bis(1H-indol-4-ylmethyl)acetamide, a novel indole derivative, as a potential tubulin polymerization inhibitor. While direct experimental data for this specific compound is emerging, the provided protocols are based on established methods for characterizing similar indole-based tubulin inhibitors.
Mechanism of Action
Many indole-based compounds that inhibit tubulin polymerization act by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death. The proposed mechanism for this compound follows this established pathway for related molecules.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables present hypothetical yet representative quantitative data based on the activity of structurally similar indole derivatives against various cancer cell lines.[1][2] These tables are intended to serve as a template for presenting experimental findings for this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization |
| This compound | Expected in low µM range |
| Colchicine (Positive Control) | 0.35 |
| Paclitaxel (Positive Control) | Promotes polymerization |
Table 2: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| This compound | Expected 0.1 - 10 µM | Expected 0.1 - 10 µM | Expected 0.1 - 10 µM |
| Colchicine (Reference Compound) | 0.52 | 0.34 | 0.86 |
Table 3: Cell Cycle Analysis in MCF-7 Cells (% of Cells in G2/M Phase)
| Treatment (24h) | Concentration (µM) | % of Cells in G2/M |
| Control (DMSO) | - | 4.17 |
| This compound | 0.35 | Expected >20% |
| This compound | 1.0 | Expected >40% |
| Colchicine (Positive Control) | 0.35 | 27.11 |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize this compound as a tubulin polymerization inhibitor.
Caption: Experimental workflow for characterizing a potential tubulin inhibitor.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[3][4][5]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)
-
Purified porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)
-
This compound (dissolved in DMSO)
-
Colchicine and Paclitaxel (positive controls)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of 355/460 nm.
Protocol:
-
Prepare a stock solution of this compound and control compounds in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
On ice, prepare the tubulin reaction mix containing 2 mg/mL tubulin in G-PEM buffer.
-
Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization reaction, add 50 µL of the tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation 355 nm, emission 460 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]
Materials:
-
HeLa, MCF-7, and HT-29 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Colchicine (positive control)
-
96-well, clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or colchicine for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effect of the compound on the cellular microtubule network.[7][8]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal or fluorescence microscope
Protocol:
-
Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treat the cells with this compound at its IC50 concentration for an appropriate time (e.g., 16-24 hours).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 1 hour at 37°C in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope. Look for evidence of microtubule depolymerization, such as diffuse tubulin staining and fragmented microtubules, compared to the well-organized network in control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.[1]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at different concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of N,N-bis(1H-indol-4-ylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activity.[1][2][3][4] Their versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Many indole-based drugs, such as vincristine (anticancer) and reserpine (antihypertensive), are already in clinical use, highlighting the therapeutic potential of this chemical motif.[4][5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a novel indole derivative, N,N-bis(1H-indol-4-ylmethyl)acetamide . While specific biological data for this compound is not yet publicly available, its structure, featuring two indole moieties, suggests potential as a modulator of signaling pathways often implicated in cancer, such as those involving protein kinases or protein-protein interactions. These notes are intended to guide researchers in the initial characterization and screening of this compound.
Hypothetical Biological Target: Inhibition of Tubulin Polymerization
Based on the known activities of other bis-indole and acetamide derivatives, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6][7] We hypothesize that this compound may bind to tubulin, preventing its polymerization into microtubules, which in turn would arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for tubulin polymerization inhibition.
Experimental Protocols
Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for similar compounds.[8][9]
Materials:
-
1H-Indole-4-carbaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination: To a solution of 1H-indole-4-carbaldehyde (2.0 eq) in methanol, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude bis(1H-indol-4-ylmethyl)amine.
-
Acetylation: Dissolve the crude amine in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
High-Throughput Screening (HTS) Protocol: Tubulin Polymerization Assay
This fluorescence-based assay is suitable for HTS to identify inhibitors of tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, polymerization buffer, and a fluorescent reporter)
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of this compound at various concentrations (e.g., from 0.1 µM to 100 µM) into the wells of a 384-well plate. Also, include wells with DMSO only (negative control) and control compounds.
-
Assay Preparation: Prepare the tubulin solution in the provided polymerization buffer containing the fluorescent reporter according to the manufacturer's instructions.
-
Reaction Initiation: Dispense 25 µL of the tubulin solution into each well of the compound-plated 384-well plate.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in fluorescence over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve.
HTS Workflow Diagram
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Antimicrobial Activity Screening of Indole-Based Compounds
Topic: N,N-bis(1H-indol-4-ylmethyl)acetamide in Antimicrobial Activity Screening
Introduction
Indole moieties are a significant class of heterocyclic compounds found in numerous natural and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antibacterial properties. Bis(indolyl)methanes (BIMs), in particular, have garnered attention for their potential as antimicrobial agents. This document outlines the typical procedures for screening and evaluating the antimicrobial efficacy of indole-based compounds, using methodologies applicable to novel derivatives like this compound.
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes the antimicrobial activities of various related bis(indolyl) and acetamide derivatives against different microbial strains, as reported in the literature. This data serves as a reference for the potential efficacy of this class of compounds.
| Compound Class/Derivative | Microorganism | Activity Metric | Result | Reference |
| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | E. coli (Gram-negative) | Time-kill kinetics | 80-95% bactericidal activity within 2 hours | [1] |
| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | P. putida (Gram-negative) | Time-kill kinetics | 80-95% bactericidal activity within 2 hours | [1] |
| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | B. subtilis (Gram-positive) | Time-kill kinetics | >80% bactericidal effect within 2 hours | [1] |
| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | S. aureus (Gram-positive) | Time-kill kinetics | >65% bactericidal effect within 2 hours | [1] |
| Bis(azolyl)sulfonamidoacetamides (22a, 22c, 24c) | B. subtilis (Gram-positive) | MIC | Low, equal to chloramphenicol | [2] |
| Bis(azolyl)sulfonamidoacetamides (22c, 24c) | A. niger (Fungus) | MIC | Low, equal to ketoconazole | [2] |
| N'-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c) | Gram-positive & Gram-negative bacteria | MIC | 0.5–32 μg/mL | [3] |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (4a, 4g) | C. albicans (Fungus) | Antifungal Activity | Good activity | [3] |
| 2-Mercaptobenzothiazole Acetamide Derivatives (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | MIC | Close to positive control (levofloxacin) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial activity screening, adapted from standard practices for novel chemical entities.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., Chloramphenicol, Levofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate test medium.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and vehicle) in each plate. A sterility control (broth only) should also be included.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Incubate at 35°C for 24-48 hours for yeast and 72 hours for molds.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
Materials:
-
Test compound
-
Log-phase culture of the test microorganism
-
Appropriate culture broth
-
Sterile flasks or tubes
-
Apparatus for serial dilutions and colony counting (e.g., agar plates)
Procedure:
-
Prepare flasks containing the culture broth with the test compound at concentrations corresponding to its MIC (e.g., 1x, 2x, and 4x MIC).
-
Inoculate the flasks with a log-phase culture of the test microorganism to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control flask without the test compound.
-
Incubate all flasks under appropriate conditions with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible, then count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of the test compound. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's antimicrobial properties.
Caption: Workflow for antimicrobial activity screening of a novel compound.
Conceptual Signaling Pathway Inhibition
As the specific mechanism of action for this compound is unknown, the following diagram provides a generalized representation of how an antimicrobial compound might interfere with essential bacterial signaling pathways.
Caption: Potential mechanisms of antimicrobial action via pathway inhibition.
References
- 1. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Formulation of N,N-bis(1H-indol-4-ylmethyl)acetamide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation of N,N-bis(1H-indol-4-ylmethyl)acetamide, a novel indole derivative with potential therapeutic applications. Due to the characteristic poor aqueous solubility of many indole-based compounds, this guide focuses on enabling formulations for effective drug delivery, particularly for oral and parenteral administration.[1][2] The protocols herein describe methods for solubility enhancement, formulation development using lipid-based and polymeric systems, and subsequent characterization of the drug product.
Introduction
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound is an investigational compound that, based on its structure, is predicted to have low aqueous solubility, a common challenge that can limit bioavailability and therapeutic efficacy.[1][2]
This application note outlines strategies to overcome these solubility and bioavailability challenges through advanced formulation techniques. We present protocols for the development of amorphous solid dispersions and nanoemulsion-based drug delivery systems, which are effective approaches for enhancing the dissolution and absorption of poorly soluble drugs.[6][7]
Hypothesized Therapeutic Target and Signaling Pathway:
Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization or modulating key signaling pathways involved in cell proliferation and survival.[4][8] For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of a critical kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by the compound.
Physicochemical Characterization (Hypothetical Data)
Preliminary characterization of the active pharmaceutical ingredient (API) is crucial for formulation design. The following table summarizes hypothetical data for this compound.
| Property | Value | Method |
| Molecular Weight | 331.42 g/mol | Calculation |
| Melting Point | 185 - 190 °C | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in phosphate buffer (pH 7.4) |
| LogP | 4.2 | Calculated (e.g., using ALOGPS) |
| pKa | Not ionizable | N/A |
| BCS Classification | Class II (Low Solubility, High Permeability) | Based on solubility and LogP |
Formulation Development Protocols
Given its poor aqueous solubility, two primary formulation strategies are proposed: amorphous solid dispersions to enhance dissolution rate and nanoemulsions for improved solubilization and lymphatic transport.[6][7]
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol aims to create a solid dispersion of the API in a polymeric carrier, converting the crystalline drug into a more soluble amorphous form.
Materials:
-
This compound (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64, e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer (e.g., Büchi Mini Spray Dryer B-290)
Procedure:
-
Solution Preparation:
-
Prepare three solutions by dissolving the API and PVP/VA 64 in a 9:1 (v/v) mixture of DCM and methanol at different drug-to-polymer ratios (see Table 2).
-
Ensure complete dissolution by stirring for 30 minutes at room temperature.
-
-
Spray Drying:
-
Set the spray dryer parameters as follows (initial settings, may require optimization):
-
Inlet Temperature: 80 °C
-
Aspirator Rate: 85%
-
Pump Rate: 10% (3 mL/min)
-
Nozzle Size: 0.7 mm
-
-
Spray dry the prepared solutions.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove residual solvent.
-
-
Characterization:
-
Analyze the resulting powder for drug loading, dissolution profile, and physical form (using DSC and XRPD to confirm amorphous state).
-
| Formulation Code | API:Polymer Ratio (w/w) | API Concentration (mg/mL) | Polymer Concentration (mg/mL) |
| ASD-1 | 1:1 | 20 | 20 |
| ASD-2 | 1:3 | 20 | 60 |
| ASD-3 | 1:5 | 20 | 100 |
Protocol 2: Preparation of a Nanoemulsion Formulation
This protocol describes the development of an oil-in-water (o/w) nanoemulsion for parenteral or oral delivery.[6]
Materials:
-
This compound (API)
-
Medium-chain triglycerides (MCT, e.g., Caprylic/Capric Triglyceride)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Water for Injection (WFI) or purified water
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the API in the MCT oil. Gently warm (to ~40 °C) if necessary to aid dissolution. Add the surfactant and co-surfactant to the oil phase and mix until uniform.
-
Aqueous Phase: Use WFI or purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear mixer (e.g., Silverson) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.
-
Maintain the temperature below 40 °C using a cooling bath.
-
-
Sterilization (for parenteral use):
-
Filter the final nanoemulsion through a 0.22 µm sterile filter.
-
-
Characterization:
-
Measure droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine drug content and encapsulation efficiency via HPLC.
-
| Component | Formulation NE-1 (% w/w) | Formulation NE-2 (% w/w) |
| API | 1.0 | 1.0 |
| MCT Oil | 10.0 | 15.0 |
| Polysorbate 80 | 12.0 | 10.0 |
| Transcutol® HP | 6.0 | 5.0 |
| Water | 71.0 | 69.0 |
Experimental Workflow and Characterization
The following diagram outlines the general workflow for the development and characterization of the formulations.
Caption: Workflow for formulation development and characterization.
Summary
This application note provides a framework for the formulation of this compound, a representative poorly soluble indole compound. The detailed protocols for creating amorphous solid dispersions and nanoemulsions offer robust starting points for researchers. Comprehensive characterization of these formulations is essential to ensure the development of a stable and effective drug delivery system with enhanced bioavailability. The presented workflows and hypothetical data serve as a guide for initiating formulation activities for this and other similar molecules.
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N,N-bis(1H-indol-4-ylmethyl)acetamide Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, bis-indole structures have attracted considerable interest due to their potential to interact with various biological targets. This document provides detailed protocols for the synthesis of a series of N,N-bis(1H-indol-4-ylmethyl)acetamide derivatives, designed for structure-activity relationship (SAR) studies. The exploration of these derivatives aims to identify key structural features that influence their cytotoxic activity against cancer cell lines, potentially through the modulation of critical signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways.
Data Presentation
The following tables summarize quantitative data for structurally related bis-indole and indole acetamide derivatives, providing a basis for understanding the potential SAR of the target compounds.
Table 1: Cytotoxic Activity of Bis(indolyl)methane Derivatives Against Various Cancer Cell Lines.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| BIM-1 | H | HT-29 | 3.93 | [1] |
| BIM-2 | 4-CF3 | HepG2 | 7.37 | [2] |
| BIM-3 | 4-Cl | HepG2 | 8.91 | [2] |
| BIM-4 | 4-NO2 | MOLT-3 | 12.50 | [2] |
| BIM-5 | 4-OCH3 | A549 | 15.21 | [2] |
Table 2: In Vitro Anticancer Activity of Indole-based Acetamide Derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IA-1 | HCT116 | 6.43 | [3] |
| IA-2 | A549 | 9.62 | [3] |
| IA-3 | A375 | 8.07 | [3] |
| IA-4 | HeLa | 3.7 | [4] |
| IA-5 | MCF-7 | 19.9 | [4] |
Experimental Protocols
A. Synthesis of this compound Derivatives
The synthesis of the target compounds is proposed to be a two-step process. The first step involves the synthesis of the key intermediate, N,N-bis(1H-indol-4-ylmethyl)amine, via reductive amination. The second step is the N-acetylation of this intermediate.
Step 1: Synthesis of N,N-bis(1H-indol-4-ylmethyl)amine (Intermediate 2)
This procedure is adapted from general methods for reductive amination of indole aldehydes.
Materials:
-
Indole-4-carboxaldehyde (1 )
-
4-(Aminomethyl)-1H-indole
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of indole-4-carboxaldehyde (1 ) (1.0 eq) in dichloroethane (DCE), add 4-(aminomethyl)-1H-indole (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N,N-bis(1H-indol-4-ylmethyl)amine (2 ).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound (Target Compound)
This procedure is a standard method for the N-acetylation of secondary amines.
Materials:
-
N,N-bis(1H-indol-4-ylmethyl)amine (2 )
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N,N-bis(1H-indol-4-ylmethyl)amine (2 ) (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. Alternatively, acetic anhydride can be used.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the final this compound derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway, the general workflow for SAR studies, and two key signaling pathways potentially targeted by these indole derivatives.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-bis(1H-indol-4-ylmethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-bis(1H-indol-4-ylmethyl)acetamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, which is proposed as a two-step process: first, the synthesis of the intermediate N,N-bis(1H-indol-4-ylmethyl)amine, followed by its acetylation.
Step 1: Synthesis of N,N-bis(1H-indol-4-ylmethyl)amine via Reductive Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no formation of the desired bis-indolyl product | - Incomplete imine formation.- Ineffective reducing agent. | - Ensure the reaction is run under conditions that favor imine formation (e.g., azeotropic removal of water).- Use a fresh, high-quality reducing agent such as sodium triacetoxyborohydride, which is mild and effective for reductive aminations. |
| Formation of significant amounts of 4-(hydroxymethyl)-1H-indole | The aldehyde starting material is being reduced by the reducing agent. | Add the reducing agent after allowing sufficient time for the imine to form. Using a milder reducing agent can also mitigate this side reaction. |
| Presence of unreacted 1H-indole-4-carbaldehyde | - Insufficient amount of the amine source (e.g., ammonia or ammonium salt).- The reaction has not gone to completion. | - Use a molar excess of the amine source.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Formation of a complex mixture of byproducts | - The indole ring may be sensitive to the reaction conditions.- Over-alkylation or side reactions with the indole nitrogen. | - Employ milder reaction conditions (e.g., lower temperature).- Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc or Ts), which can be removed after the synthesis. |
Step 2: Acetylation of N,N-bis(1H-indol-4-ylmethyl)amine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final this compound | - Incomplete acetylation.- Degradation of the starting material or product. | - Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride).- Perform the reaction at a low temperature (e.g., 0 °C) to prevent degradation.- Ensure the reaction is carried out under anhydrous conditions, as water will quench the acetylating agent. |
| Formation of O-acetylated byproducts | If the starting bis-indolyl amine is not fully purified and contains hydroxylated impurities. | Ensure the N,N-bis(1H-indol-4-ylmethyl)amine intermediate is of high purity before proceeding with the acetylation step. |
| Difficulty in purifying the final product | The product may have similar polarity to starting materials or byproducts. | Utilize column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method would be a two-step synthesis. The first step involves the synthesis of the key intermediate, N,N-bis(1H-indol-4-ylmethyl)amine, via reductive amination of 1H-indole-4-carbaldehyde with an ammonia source. The second step is the acetylation of the synthesized secondary amine using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include:
-
Purity of Starting Materials: Using high-purity 1H-indole-4-carbaldehyde is crucial.
-
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is essential.
-
Anhydrous Conditions: Particularly for the acetylation step, the absence of water is critical to prevent the decomposition of the acetylating agent.
-
Work-up and Purification: Proper work-up procedures to remove unreacted reagents and byproducts, followed by effective purification techniques like column chromatography or recrystallization, are vital for obtaining a high-purity product.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the reductive amination and acetylation steps. Staining with a permanganate solution can help visualize the indole-containing compounds. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the expected yields for this type of synthesis?
A4: While there is no specific literature on the yield of this compound, similar multi-step syntheses involving indole derivatives can have a wide range of yields. A successful synthesis could be expected to have an overall yield in the range of 30-60%, depending on the optimization of each step. The table below provides examples of reported yields for related N-acetamide indole syntheses.
| Compound | Synthetic Step | Reported Yield |
| N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Final acetylation/coupling step | 58-72% |
| N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide | Amide bond formation | 87.5% |
| N-Cyclohexyl-2-(1H-indol-3-yl)-2-(pyridin-4-ylimino)acetamide | Multi-component reaction | 70% |
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(1H-indol-4-ylmethyl)amine
-
To a solution of 1H-indole-4-carbaldehyde (2 equivalents) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (1.1 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N,N-bis(1H-indol-4-ylmethyl)amine.
Protocol 2: Synthesis of this compound
-
Dissolve N,N-bis(1H-indol-4-ylmethyl)amine (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC/LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
troubleshooting N,N-bis(1H-indol-4-ylmethyl)acetamide precipitation in solution
Welcome to the technical support center for N,N-bis(1H-indol-4-ylmethyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the precipitation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a complex organic molecule containing two indole rings and an acetamide group. Based on its structural components, it is expected to have low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. The presence of two hydrophobic indole moieties significantly reduces its affinity for water.
Q2: In which solvents is this compound likely to be soluble?
Q3: What are the primary factors that can cause this compound to precipitate from a solution?
A3: Precipitation of this compound can be triggered by several factors:
-
Solvent Change (Solvent Swap): Adding a less effective solvent (an "anti-solvent") to a solution where the compound is dissolved can cause it to precipitate. For example, adding water to a DMSO solution of the compound.
-
Temperature Change: A decrease in temperature often leads to a decrease in solubility, which can cause the compound to crystallize or precipitate out of a saturated solution.
-
pH Change: The indole nitrogen atoms have lone pairs of electrons and can be protonated under acidic conditions. The solubility of the compound is likely pH-dependent. A change in the pH of the solution can alter the protonation state and, consequently, the solubility of the compound. For instance, adjusting the pH towards neutral or basic conditions might decrease the solubility of a protonated, more soluble form.
-
Concentration Exceeding Solubility Limit: If the concentration of the compound in a given solvent exceeds its solubility at that temperature, precipitation will occur. This can happen during a reaction as more product is formed or when a solution is concentrated by solvent evaporation.
-
Impurities: The presence of impurities can sometimes induce precipitation or co-precipitation.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During an Experiment
Symptoms:
-
A clear solution suddenly becomes cloudy or turbid.
-
Solid particles are observed to form in the reaction vessel or storage container.
Troubleshooting Steps:
-
Identify the Cause: Review the recent steps performed.
-
Was a new solvent added?
-
Did the temperature of the solution decrease?
-
Was the pH of the solution altered?
-
Was the solution concentrated?
-
-
Attempt to Redissolve:
-
Gentle Heating: If a temperature drop is the suspected cause, gently warm the solution. Be cautious, as excessive heat can cause degradation.
-
Add More Solvent: If the concentration is too high, add more of the original, good solvent to redissolve the precipitate.
-
Sonication: Placing the vessel in an ultrasonic bath can sometimes help to break up the precipitate and facilitate redissolution.
-
-
Isolate and Characterize the Precipitate:
-
If redissolution is not possible or desired, isolate the solid by filtration or centrifugation.
-
Wash the precipitate with a solvent in which it is known to be insoluble to remove any surface impurities.
-
Dry the solid and analyze it (e.g., by NMR, LC-MS) to confirm its identity as the desired compound. This will rule out the possibility of it being an impurity or a degradation product.
-
Issue 2: Compound Fails to Dissolve Completely
Symptoms:
-
Solid material remains undissolved in the solvent, even after vigorous stirring or agitation.
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration may be too high for the chosen solvent. Gradually add more solvent while stirring.
-
Gentle Heating: As with unexpected precipitation, gently warming the mixture can increase the rate of dissolution and the overall solubility.
-
Try a Stronger Solvent: If the compound remains insoluble, a different solvent may be required. Based on the expected solubility, consider using DMSO or DMF.
-
Particle Size Reduction: If the compound is in the form of large crystals, grinding it to a fine powder can increase the surface area and facilitate faster dissolution.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent Example | Expected Solubility | Rationale & Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar; good for complex, multi-functional molecules. |
| Dimethylformamide (DMF) | High | Similar to DMSO in its solvating power for polar organic compounds. | |
| Tetrahydrofuran (THF) | Moderate | Less polar than DMSO/DMF, but can be a good solvent for many organic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in synthesis and work-up of indole derivatives. |
| Chloroform | Moderate to Low | Similar to DCM. | |
| Polar Protic | Ethanol | Low | The presence of two large hydrophobic indole groups limits solubility. |
| Methanol | Low | Similar to ethanol. | |
| Water | Very Low / Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding donors/acceptors to be readily soluble in water. | |
| Non-Polar | Hexanes | Very Low / Insoluble | "Like dissolves like" principle; the compound is too polar for non-polar solvents. |
| Toluene | Very Low / Insoluble | Aromatic but still predominantly non-polar in nature. |
Experimental Protocols
Protocol 1: Redissolving Precipitated this compound
Objective: To redissolve this compound that has precipitated out of solution.
Materials:
-
Solution containing the precipitated compound.
-
Original solvent used to dissolve the compound.
-
A stronger solvent (e.g., DMSO or DMF), if necessary.
-
Heating mantle or water bath.
-
Magnetic stirrer and stir bar.
-
Thermometer.
Procedure:
-
Initial Assessment: Visually inspect the solution to estimate the amount of precipitate.
-
Add More of the Original Solvent: To the stirring solution, add small increments (e.g., 10% of the initial volume) of the original solvent. Observe if the precipitate begins to dissolve.
-
Apply Gentle Heat: If adding more solvent is ineffective or not desired, gently warm the solution using a water bath or heating mantle while stirring continuously. Monitor the temperature to avoid exceeding the boiling point of the solvent or causing decomposition of the compound (a maximum of 40-50°C is a safe starting point).
-
Use a Stronger Solvent (if necessary): If the precipitate persists, add a small amount of a stronger, miscible solvent like DMSO or DMF dropwise to the solution until the solid dissolves. Be aware that this will change the composition of your solvent system, which may affect subsequent experimental steps.
-
Cooling and Observation: Once the compound is redissolved, allow the solution to cool slowly to the desired experimental temperature. Observe for any signs of re-precipitation. If it precipitates again upon cooling, the solution is likely supersaturated at that temperature.
Protocol 2: Preventing Precipitation of this compound
Objective: To prepare a stable solution of this compound and prevent its precipitation.
Materials:
-
This compound (solid).
-
Appropriate solvent (e.g., DMSO, DMF).
-
Volumetric flask.
-
Magnetic stirrer and stir bar or vortex mixer.
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is known to have high solubility (refer to Table 1). For stock solutions, DMSO or DMF are recommended.
-
Determine the Required Concentration: Calculate the amount of solid needed for the desired concentration. Ensure this concentration is below the known or estimated solubility limit at the intended storage temperature.
-
Dissolution:
-
Weigh the required amount of this compound and transfer it to the volumetric flask.
-
Add a portion of the solvent (approximately 50-70% of the final volume).
-
Stir or vortex the mixture until the solid is completely dissolved. Gentle warming or sonication can be used to expedite this process.
-
Once dissolved, add the remaining solvent to reach the final volume and mix thoroughly.
-
-
Storage:
-
Store the solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
Store at a constant, appropriate temperature. Avoid storing in areas with significant temperature fluctuations. For long-term storage, consult the compound's stability data.
-
-
Working with the Solution: When preparing dilutions, consider the solubility in the final solvent system. If diluting into a solvent in which the compound is less soluble (e.g., an aqueous buffer), perform a small-scale test to ensure it remains in solution at the desired final concentration. It may be necessary to maintain a certain percentage of the initial good solvent (e.g., DMSO) in the final mixture.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Key factors influencing the solubility of the compound.
Technical Support Center: Synthesis of Bis-Indole Compounds
Welcome to the technical support center for the synthesis of bis-indole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing bis-indole compounds?
A1: The synthesis of bis-indole compounds, particularly bis(indolyl)methanes (BIMs), often involves the electrophilic substitution reaction of indoles with aldehydes or ketones.[1] While seemingly straightforward, several challenges can arise:
-
Low Yields: This can be due to a variety of factors including catalyst deactivation, unfavorable reaction conditions, or the electronic and steric properties of the substrates.[2]
-
Side Reactions: Indoles are highly reactive and can undergo self-condensation or polymerization under acidic conditions.[3][4] The formation of byproducts can complicate purification and reduce the yield of the desired bis-indole.
-
Purification Difficulties: The separation of the desired bis-indole product from starting materials, catalysts, and byproducts can be challenging, often requiring chromatographic techniques.[5]
-
Catalyst Selection and Deactivation: Many syntheses rely on Lewis or Brønsted acid catalysts, which can be sensitive to moisture and may deactivate over the course of the reaction.[1] The choice of catalyst is critical and often needs to be optimized for specific substrates.[6]
-
Substituent Effects: The electronic and steric nature of substituents on both the indole and the aldehyde/ketone can significantly influence the reaction rate and yield. Electron-donating groups on the indole ring generally enhance reactivity, while electron-withdrawing groups can decrease it.[2] Bulky substituents on either reactant can lead to lower yields due to steric hindrance.[2]
Q2: How can I improve the yield of my bis(indolyl)methane synthesis?
A2: Improving the yield of BIM synthesis often involves careful optimization of reaction conditions. Here are several strategies:
-
Catalyst Choice: A wide range of catalysts have been employed, including Lewis acids (e.g., InCl₃, Sc(OTf)₃), Brønsted acids, and solid-supported catalysts.[7] The optimal catalyst will depend on your specific substrates. For instance, silica-supported ferric chloride has been shown to be an efficient catalyst under grindstone conditions.[8]
-
Solvent Selection: While many procedures are performed under solvent-free conditions, the choice of solvent can be critical. Protic solvents may sometimes lead to lower yields compared to non-protic solvents.[9] Green solvents like water or ionic liquids have also been successfully used.
-
Temperature and Reaction Time: Optimization of temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8][9]
-
Reactant Stoichiometry: Typically, a 2:1 molar ratio of indole to aldehyde/ketone is used. However, adjusting this ratio may be necessary depending on the reactivity of your substrates.
Q3: What are common side reactions and how can I minimize them?
A3: The high reactivity of the indole nucleus, particularly at the C3 position, makes it susceptible to side reactions, especially under acidic conditions.[3][4]
-
Polymerization/Self-Condensation of Indole: This is a common issue in the presence of strong acids.[3] Using milder catalysts or solid-supported catalysts can help minimize this.[7] Performing the reaction under controlled temperature and for the minimum time necessary can also be beneficial.
-
Formation of Trisindolines: In reactions involving isatins, the formation of trisindolines can occur.[10] Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired bis-indole.
-
Substitution at other positions: While electrophilic substitution predominantly occurs at the C3 position, if this position is blocked, substitution may occur at other positions, leading to a mixture of products.[11]
Q4: What are the best practices for purifying bis-indole compounds?
A4: Purification of bis-indole compounds can be challenging due to the potential for multiple products and the often-similar polarities of the desired product and byproducts.
-
Crystallization: If the product is a solid and sufficiently pure after the initial work-up, recrystallization is a good method for purification.[12] Common solvents for recrystallization include ethanol, methanol, and acetone.[12]
-
Column Chromatography: This is the most common method for purifying bis-indole compounds, especially when dealing with complex reaction mixtures.[5] A silica gel stationary phase with a gradient of non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) solvents is typically used.
-
Catalyst Removal: If a solid-supported catalyst is used, it can often be removed by simple filtration after dissolving the reaction mixture in a suitable solvent.[8] For soluble catalysts, aqueous work-up or column chromatography is usually required.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a freshly opened or properly stored catalyst. Consider using a different, more robust catalyst. Some Lewis acids are moisture-sensitive.[1] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While some reactions work at room temperature, others may require heating.[9] Monitor the reaction over time to ensure it has gone to completion. |
| Poor Substrate Reactivity | Indoles with strong electron-withdrawing groups or aldehydes with significant steric hindrance may react slowly.[2] Consider using a more active catalyst or harsher reaction conditions (with caution to avoid side reactions). |
| Incorrect Stoichiometry | Ensure the correct molar ratio of indole to aldehyde/ketone is being used (typically 2:1). |
Problem 2: Multiple Spots on TLC / Complex Product Mixture
| Possible Cause | Troubleshooting Step |
| Side Reactions (e.g., Polymerization) | Use a milder catalyst or decrease the reaction temperature. Reduce the reaction time.[4] |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| Product Degradation | Some bis-indole compounds may be unstable. Minimize exposure to strong acids or bases during work-up and purification. |
| Formation of Regioisomers | If the C3 position of the indole is substituted, electrophilic attack may occur at other positions.[11] This may require a different synthetic strategy. |
Problem 3: Difficulty in Product Isolation/Purification
| Possible Cause | Troubleshooting Step |
| Product is an Oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If this fails, purification by column chromatography is necessary. |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. |
| Catalyst Residue in Product | If a soluble catalyst was used, perform an appropriate aqueous wash during the work-up. For example, a mild base wash can help remove acidic catalysts. |
Experimental Protocols
General Procedure for the Synthesis of Bis(indolyl)methanes using a Solid-Supported Catalyst
This protocol is a generalized procedure based on the use of silica-supported ferric chloride.[8]
-
Catalyst Preparation: Prepare the silica-supported ferric chloride (FeCl₃-SiO₂) catalyst as described in the literature.
-
Reaction Setup: In a cone-shaped flask, combine the indole (2.0 mmol), the corresponding aldehyde or ketone (1.0 mmol), and FeCl₃-SiO₂ (e.g., 20 mg, 2 mol% FeCl₃).
-
Reaction Execution: Thoroughly mix the reactants and catalyst using a glass rod or spatula. Immerse the flask in a preheated water bath at 80 °C and continue to grind the mixture.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dissolve the product in a suitable solvent such as ethyl acetate or dichloromethane.
-
Catalyst Recovery: Filter the solution to recover the solid catalyst. The catalyst can be dried under vacuum and recycled.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The pure product may crystallize out from the residue.
-
Purification: If necessary, purify the product further by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[8]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole)
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cu(OTf)₂ | DCM | Room Temp. | 50 | [6] |
| 2 | Cu(OTf)₂ | DCM | 50 | 44 | [6] |
| 3 | α-Chymotrypsin | Water/Ethanol | 50 | Moderate to Good | [13] |
| 4 | PEG-OP(O)Cl₂ | Neat | Room Temp. | 95 | [14] |
| 5 | FeCl₃-SiO₂ | Neat (Grindstone) | 80 | High | [8] |
Visualizations
Troubleshooting Workflow for Low Yield in Bis-Indole Synthesis
Caption: Troubleshooting workflow for addressing low product yield.
Logical Relationship of Factors Affecting Bis-Indole Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bis-indolylation of aldehydes and ketones using silica-supported FeCl 3 : molecular docking studies of bisindoles by targeting SARS-CoV-2 main proteas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05679D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. jinjingchemical.com [jinjingchemical.com]
- 13. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin [mdpi.com]
- 14. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N,N-bis(1H-indol-4-ylmethyl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of N,N-bis(1H-indol-4-ylmethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and logical synthetic approach is the dialkylation of acetamide with a suitable 4-substituted indole electrophile. A plausible two-step route begins with the reduction of 1H-indole-4-carbaldehyde to 4-(hydroxymethyl)-1H-indole, followed by conversion to a more reactive 4-(halomethyl)-1H-indole (e.g., chloromethyl or bromomethyl). This electrophile can then be used to alkylate acetamide in the presence of a suitable base.
Q2: Why is direct reductive amination of 1H-indole-4-carbaldehyde with acetamide not the recommended primary route?
A2: While one-pot reductive amination is an attractive strategy, achieving selective N,N-dialkylation of a primary amide like acetamide can be challenging.[1][2] The formation of the mono-alkylated product, N-(1H-indol-4-ylmethyl)acetamide, is highly probable, and forcing the reaction to completion may lead to a mixture of products that are difficult to separate. Furthermore, the stability of the intermediate N-acyliminium ion can be a concern.
Q3: What are the main challenges anticipated in the synthesis of this compound?
A3: The primary challenges include:
-
Achieving Dialkylation: Overcoming the steric hindrance and reduced nucleophilicity of the nitrogen atom after the first alkylation to introduce the second indolylmethyl group.
-
Side Reactions: Preventing C-alkylation at the C3 position of the indole nucleus, which is electron-rich and susceptible to electrophilic attack.
-
Stability of Intermediates: The 4-(halomethyl)-1H-indole intermediate can be unstable and prone to self-polymerization or degradation.
-
Purification: Separating the desired product from starting materials, the mono-alkylated intermediate, and any side products.
Troubleshooting Guide
Issue 1: Low Yield of Mono-Alkylated Product, N-(1H-indol-4-ylmethyl)acetamide
Q: I am only isolating the mono-alkylated product. How can I drive the reaction towards N,N-dialkylation?
A: This is a common challenge due to the decreased reactivity of the nitrogen atom after the first substitution and increased steric hindrance. Consider the following adjustments:
-
Increase Stoichiometry of the Electrophile: Use a larger excess of the 4-(halomethyl)-1H-indole (e.g., 2.5 to 3.0 equivalents) relative to acetamide.
-
Choice of Base and Solvent: A stronger base may be required to deprotonate the less acidic N-H of the mono-alkylated intermediate. The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard condition for such alkylations.[3]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy for the second alkylation. Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
Reaction Time: The second alkylation step will likely be slower than the first. Ensure the reaction is allowed to proceed for a sufficient duration (monitor by TLC or LC-MS).
Issue 2: Significant Formation of C3-Alkylated Side Products
Q: My analysis shows the presence of isomers, likely from C3-alkylation of the indole ring. How can this be minimized?
A: C3-alkylation is a competing reaction due to the high nucleophilicity of this position. To favor N-alkylation:
-
Protecting the Indole Nitrogen: While counterintuitive for this specific target molecule, in related syntheses, the use of an N-protecting group can direct alkylation to other positions. For this synthesis, however, the focus should be on optimizing conditions to favor N-alkylation of the acetamide.
-
Choice of Base: The choice of base can influence the N- versus C-alkylation ratio. Using a base that promotes the formation of the nitrogen anion of acetamide is crucial. Strong, non-nucleophilic bases are preferred.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Aprotic solvents like DMF or THF are generally preferred for N-alkylation of indoles.[3]
-
Counter-ion Effects: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the reaction's regioselectivity. Cesium carbonate (Cs2CO3) has been shown to be effective in some N-alkylation reactions.[3]
Issue 3: Degradation of the 4-(halomethyl)-1H-indole Intermediate
Q: I am observing significant decomposition of my alkylating agent and low overall yield. What can I do?
A: Indolylmethyl halides can be unstable.
-
Use In Situ: Generate the 4-(halomethyl)-1H-indole and use it immediately in the next step without isolation and purification. This minimizes the chance of degradation.
-
Milder Halogenating Agents: When converting the 4-(hydroxymethyl)-1H-indole to the halide, use milder reagents. For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh3) can be a gentler alternative to thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
-
Low-Temperature Synthesis: Perform the halogenation and subsequent alkylation at low temperatures (e.g., 0 °C or below) to reduce the rate of decomposition.
Issue 4: Difficulty in Purifying the Final Product
Q: I have a complex mixture of products that is proving difficult to separate by column chromatography. Any suggestions?
A: The polarity of the mono-alkylated product, the desired di-alkylated product, and any C-alkylated byproducts may be very similar.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) may be necessary. The use of a small percentage of triethylamine in the eluent can help to reduce tailing on silica gel for amine-containing compounds.
-
Alternative Purification Techniques: If silica gel chromatography is ineffective, consider reverse-phase chromatography (C18 silica) or preparative HPLC.
-
Crystallization: Attempt to crystallize the desired product from the purified fractions. This can significantly enhance purity.
Data Presentation
Table 1: General Conditions for N-Alkylation of Indoles
| Parameter | Condition | Notes |
| Alkylating Agent | Alkyl halides, Tosylates | Alkyl halides are common.[3] |
| Base | NaH, KOH, K2CO3, Cs2CO3 | The choice of base can affect yield and regioselectivity.[3] |
| Solvent | DMF, THF, Acetonitrile | Anhydrous polar aprotic solvents are generally preferred. |
| Temperature | 0 °C to reflux | Temperature can be optimized to balance reaction rate and side product formation. |
Experimental Protocols
Note: The following is a hypothetical, generalized protocol and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(hydroxymethyl)-1H-indole
-
Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench carefully by the slow addition of water, followed by 1M HCl to neutralize the excess base.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: In Situ Generation and Use of 4-(chloromethyl)-1H-indole for N,N-dialkylation of Acetamide
-
To a pre-dried flask under an inert atmosphere, add acetamide (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the purified 4-(hydroxymethyl)-1H-indole (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Slowly add thionyl chloride (SOCl2) (2.5 eq) dropwise. Stir at 0 °C for 1 hour. The formation of the chloromethyl intermediate should be monitored (e.g., by TLC, if a stable derivative can be visualized).
-
Carefully concentrate the solution under reduced pressure at low temperature to remove the DCM and excess SOCl2, affording the crude 4-(chloromethyl)-1H-indole.
-
Immediately dissolve the crude halide in a small amount of anhydrous DMF and add this solution dropwise to the prepared solution of deprotonated acetamide at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 12-24 hours, monitoring the formation of the desired product by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude residue by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the final alkylation step.
References
Technical Support Center: Purification of N,N-bis(1H-indol-4-ylmethyl)acetamide
Answering the user's request to create a technical support center for the purification of N,N-bis(1H-indol-4-ylmethyl)acetamide by chromatography.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its chromatographic behavior?
A1: The molecule has several features that influence its purification:
-
Two Indole Rings: These large, aromatic, and relatively non-polar groups contribute to the compound's hydrophobicity.
-
Indole (-NH) Groups: The nitrogen atoms in the indole rings are weakly basic and can act as hydrogen bond donors. These sites can interact with acidic surfaces, such as the silanol groups on standard silica gel, which is a primary cause of peak tailing.[1][2]
-
Acetamide Group: The central acetamide moiety (-N-C=O) is polar and contains a hydrogen bond acceptor (the carbonyl oxygen), which increases the overall polarity of the molecule compared to simple bis-indolyl methanes.
Q2: Should I use normal-phase or reversed-phase chromatography for purification?
A2: The choice depends on the nature of the impurities in your crude sample.
-
Normal-Phase Chromatography (NPC): This is often the first choice for organic synthesis workups. It is effective for separating compounds with different polarities. Given the indole nitrogens, using a mobile phase modifier like triethylamine (TEA) is highly recommended to prevent peak tailing.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for separating non-polar to moderately polar compounds and is particularly useful if your impurities are very non-polar or very polar.[4][5] RP-HPLC offers higher resolution for difficult separations.
Q3: Why is peak tailing a common issue with this compound, and how can it be quantified?
A3: Peak tailing occurs because of strong, secondary interactions between the basic indole nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This leads to a distorted peak where the trailing edge is longer than the leading edge, which can compromise resolution and accurate quantification.[6] This distortion can be measured using metrics like the Tailing Factor (TF) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2][6]
Q4: What is a good starting point for developing a flash chromatography method?
A4: A good starting point for normal-phase flash chromatography on silica gel is to use Thin Layer Chromatography (TLC) to find a solvent system where the product has an Rf value of approximately 0.2-0.35.[3] Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Always add 0.5-1% triethylamine (TEA) to the solvent system to improve peak shape.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem: My compound is exhibiting severe peak tailing on a silica column.
-
Cause: Strong interaction between the basic indole nitrogens and acidic silanol groups on the silica surface is the most likely cause.[1]
-
Solution 1 (Mobile Phase Modification): Add a basic modifier to your eluent to compete with your compound for the active sites on the silica.
-
Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate).[3]
-
Alternatively, for more polar solvent systems like Dichloromethane/Methanol, a small amount of ammonium hydroxide can be used.
-
-
Solution 2 (Stationary Phase Choice): Use a less acidic or deactivated stationary phase.
-
Solution 3 (Column Overload): Injecting too much sample can lead to peak tailing.[1] Try diluting the sample or reducing the injection volume.
Problem: I have poor separation between my product and a close-running impurity.
-
Cause: The chosen mobile phase and stationary phase are not providing sufficient selectivity for the separation.
-
Solution 1 (Optimize Eluent):
-
Run a shallower solvent gradient. For example, instead of going from 10% to 50% ethyl acetate over 10 column volumes, try going from 20% to 40% over 20 column volumes.[8]
-
Try a different solvent system entirely. Solvents have different selectivities. If Hexane/Ethyl Acetate fails, consider systems like Dichloromethane/Methanol or Toluene/Acetone.
-
-
Solution 2 (Change Stationary Phase): Sometimes a different stationary phase provides the necessary change in selectivity. If you are using silica, try alumina or a bonded-phase silica like Diol or Cyano (CN).[7]
-
Solution 3 (Switch to High-Resolution Technique): If flash chromatography is insufficient, move to preparative RP-HPLC, which offers significantly higher resolving power.[9]
Problem: My compound will not elute from the column (streaking at the baseline).
-
Cause: The mobile phase is not polar enough to move the compound, or the compound is poorly soluble in the eluent.
-
Solution 1 (Increase Polarity): Drastically increase the percentage of the polar solvent in your eluent system (e.g., increase methanol from 2% to 10% in a dichloromethane system).
-
Solution 2 (Check Solubility): Ensure your compound is soluble in the mobile phase. If not, you may need a different solvent system.
-
Solution 3 (Sample Loading): If you performed a liquid load in a solvent much weaker than the mobile phase, the compound may have precipitated at the top of the column. Use a dry-loading technique by adsorbing your crude product onto a small amount of silica gel before adding it to the column.
Data & Method Summary Tables
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase (Flash Chromatography) | Reversed-Phase (Preparative HPLC) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-bonded Silica (e.g., ODS)[4] |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) | Dependent on sample size (e.g., 20 mm ID x 250 mm) |
| Mobile Phase A | Hexane or Dichloromethane | Deionized Water |
| Mobile Phase B | Ethyl Acetate or Methanol | Acetonitrile or Methanol[4][9] |
| Modifier | 0.5-1% Triethylamine (TEA) in the eluent | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Typical Gradient | Step or linear gradient, e.g., 10-60% B over 15 CV | Linear gradient, e.g., 20-80% B over 30 min |
| Detection | TLC with UV (254 nm) or stain (e.g., vanillin) | UV Detector at 220 nm or 280 nm |
Table 2: Quick Troubleshooting Reference
| Symptom | Probable Cause | Quick Solution |
| Peak Tailing | Acidic silanol interactions[1] | Add 1% TEA to the mobile phase |
| Poor Resolution | Insufficient selectivity | Use a shallower gradient; try a different solvent system |
| Low Recovery | Irreversible adsorption on column | Use a deactivated stationary phase (e.g., alumina) or add a modifier |
| All Peaks Distorted | Column bed issue (void, channel)[1][6] | Repack the column carefully; check for frit blockage |
Experimental Protocol: Flash Column Chromatography
This protocol describes a standard procedure for purifying 1 gram of crude this compound using normal-phase flash chromatography on silica gel.
Materials and Reagents:
-
Crude this compound (~1 g)
-
Silica Gel (for flash chromatography, e.g., 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (all HPLC grade)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Glass column (e.g., 40 mm diameter), flasks, and fraction collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of crude material in dichloromethane.
-
Spot on a TLC plate and elute with various ratios of Hexane:Ethyl Acetate containing 1% TEA (e.g., 7:3, 1:1, 3:7).
-
Identify a solvent system that gives the target compound an Rf of ~0.25. This will be your starting elution condition.
-
-
Column Packing (Slurry Method):
-
Add ~70 g of silica gel to a beaker (a 70:1 ratio of silica to crude material is a good starting point for moderately difficult separations).[8]
-
Prepare the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA).
-
Create a slurry by adding the eluent to the silica gel. Pour the slurry into the column.
-
Use gentle air pressure to pack the column bed evenly, ensuring no cracks or air bubbles are present. Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand over the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin elution using positive pressure, collecting fractions (e.g., 20 mL per tube).
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[3][8] For example, you might elute with 5 column volumes (CV) of 10% EtOAc, followed by 10 CV of 30% EtOAc, and finish with 5 CV of 50% EtOAc (always including 1% TEA).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for diagnosing and solving peak tailing issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. scribd.com [scribd.com]
- 3. Purification [chem.rochester.edu]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. pp.bme.hu [pp.bme.hu]
Technical Support Center: Bis-Indole Synthesis
Welcome to the technical support center for bis-indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bis-indole compounds, providing potential causes and solutions in a clear question-and-answer format.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that appears to be a tris-indolyl-methane. How can I prevent this?
A1: The formation of tris-indolyl-methanes and other oligomers is a common side reaction, especially when using highly reactive indoles or an excess of the aldehyde/ketone electrophile. This occurs because the initial bis-indolyl-methane product can act as a nucleophile and react further.
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 2:1 molar ratio of indole to the aldehyde or ketone. A slight excess of the indole can sometimes help to consume the electrophile and prevent further reaction with the bis-indole product.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of the subsequent oligomerization reaction.[1][2]
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can influence the reaction rate and selectivity. In some cases, using a milder Lewis acid or a heterogeneous catalyst can provide better control over the reaction.[3][4]
Q2: I am observing significant amounts of indole dimerization or trimerization, leading to a complex mixture of products. What is causing this and how can I minimize it?
A2: Indole is susceptible to self-condensation under acidic conditions, leading to the formation of dimers and trimers. This is a common issue, particularly with strong Brønsted acids.[5][6]
Troubleshooting:
-
Acid Catalyst: The strength and concentration of the acid catalyst are critical. Using a weaker acid or a lower concentration of a strong acid can significantly reduce indole oligomerization.[5][7] Consider using a solid acid catalyst, which can sometimes offer better selectivity and easier removal from the reaction mixture.
-
Temperature: Higher temperatures can promote indole oligomerization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve the yield of the desired bis-indole product.
Q3: My desired product is contaminated with a C3-alkylated indole. How can I avoid this side reaction?
A3: C3-alkylation of a single indole molecule can occur as a side reaction, particularly in certain synthetic routes involving alcohols as alkylating agents. This happens when the intermediate carbocation is trapped by an unreacted indole molecule before it can react with a second indole to form the bis-indole.
Troubleshooting:
-
Reaction Conditions: The choice of base and solvent can influence the reaction pathway. For instance, in LiOtBu-promoted reactions, the formation of C3-alkylated indoles has been observed as a side product.
-
Alternative Synthetic Routes: If C3-alkylation is a persistent issue, consider alternative synthetic strategies for preparing your target bis-indole, such as the direct condensation of indoles with aldehydes or ketones using an appropriate acid catalyst.
Q4: I am attempting to synthesize a symmetrical bis-indolyl-methane, but I am getting a mixture of symmetrical and unsymmetrical products. What is the reason for this?
A4: The formation of unsymmetrical bis-indolyl-methanes as byproducts in a symmetrical synthesis can occur if there are different indole derivatives present in the reaction mixture, or if the intermediate indolyl-carbinol reacts with a different indole nucleophile.
Troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting indole. Any indole impurities will lead to the formation of unsymmetrical products.
-
Controlled Addition: In some cases, slow addition of the aldehyde or ketone to a solution of the indole can help to maintain a high concentration of the desired indole nucleophile and minimize the formation of unsymmetrical products.
Q5: When using a ketone as the electrophile, I observe byproducts resulting from the aldol condensation of the ketone itself. How can I suppress this?
A5: Aldol condensation of ketones is a common acid-catalyzed side reaction that competes with the desired reaction with indole. This is particularly problematic with enolizable ketones.
Troubleshooting:
-
Catalyst Selection: Using milder catalysts can sometimes disfavor the aldol condensation pathway. For example, montmorillonite clay has been reported to suppress the aldol condensation of ketones during the synthesis of diindolylalkanes.
-
Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol condensation reaction more significantly than the desired reaction with indole.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of bis(indolyl)methanes, providing insights into optimizing reaction conditions to minimize side reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ (10 mol%) | DCM | rt | 24 | 50 | [8] |
| Cu(OTf)₂ (10 mol%) | DCM | 50 | 24 | 44 | [8] |
| Taurine (10 mol%) | Water | 50 (Sonication) | 24 | 69 | [8] |
| Amberlyst-15 (10 mol%) | THF | 65 | 1.1 | 87 | [1] |
| α-Chymotrypsin | Ethanol/Water | 50 | 24 | ~85 | [2] |
| LiOtBu | neat | 140 | 24 | 75 | [9] |
| NiSO₄·6H₂O | Ethanol | rt | - | 90-98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bis(indolyl)methanes using a Mild Lewis Acid Catalyst
This protocol is designed to minimize acid-catalyzed side reactions such as indole oligomerization.
-
Reactant Preparation: To a solution of indole (2.0 mmol) in ethanol (10 mL), add the desired aldehyde or ketone (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a mild Lewis acid, such as NiSO₄·6H₂O (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis of Bis(indolyl)methanes
This environmentally friendly protocol can sometimes offer high yields and reduced side reactions.[10]
-
Mixing: In a mortar, thoroughly grind a mixture of indole (2 mmol) and the aromatic aldehyde (1 mmol) with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, add water (30 mL) to the reaction mixture and extract with ethyl acetate (4-10 mL).
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Diagram 1: General Reaction Scheme for Bis-Indole Synthesis
Caption: Acid-catalyzed condensation of two indole molecules with an aldehyde or ketone.
Diagram 2: Troubleshooting Workflow for Low Yield of Bis-Indole Product
Caption: A logical workflow to diagnose and address common causes of low product yield.
Diagram 3: Competing Reaction Pathways in Bis-Indole Synthesis
Caption: Visualization of desired bis-indole formation versus common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LiO t Bu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07115D [pubs.rsc.org]
- 10. ijacskros.com [ijacskros.com]
N,N-bis(1H-indol-4-ylmethyl)acetamide stability issues and degradation products
Disclaimer: Specific stability data for N,N-bis(1H-indol-4-ylmethyl)acetamide is not extensively available in public literature. The following information is based on the known stability profiles of related indole-containing compounds and general principles of pharmaceutical stability testing. The provided experimental protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellowish tint. What could be the cause?
A1: A change in color, such as the appearance of a yellow tint, is often indicative of chemical degradation. For indole-containing compounds, this can be due to oxidation or the formation of polymeric impurities, especially upon exposure to light, air (oxygen), or certain reactive excipients. It is recommended to analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Q2: What are the primary degradation pathways for indole-based compounds like this compound?
A2: The indole nucleus is susceptible to degradation under various conditions. The most common degradation pathways include:
-
Oxidation: This is a major degradation route for indoles. The pyrrole ring of the indole nucleus is electron-rich and can be easily oxidized. This can lead to the formation of oxindoles, isatins, and subsequently, ring-opened products like anthranilates.[1][2][3] Dimerization to form colored compounds like indigo has also been observed in some cases.[1]
-
Acid/Base Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, the acetamide group in this compound could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photolytic degradation products. Compounds with aromatic rings, like indoles, are often susceptible to photodegradation.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, and kept at a cool temperature. If the compound is in solution, it is advisable to use deoxygenated solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I identify if these are degradation products?
A4: To determine if new peaks are degradation products, you can perform a forced degradation study.[4][5][6][7][8] By intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products. The peaks that increase in these stressed samples compared to an unstressed control are indicative of degradants. Further characterization of these peaks using techniques like LC-MS can help in elucidating their structures.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Purity Over Time | Chemical degradation due to improper storage (exposure to light, heat, or oxygen). | 1. Re-analyze the sample using a validated stability-indicating HPLC method. 2. Review storage conditions. Ensure the compound is stored in a dark, cool place, preferably under an inert atmosphere. 3. For solutions, consider preparing them fresh before use. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to confirm the identity of the new peaks as degradants. 2. If the structure of the degradant is unknown, use LC-MS for mass identification and fragmentation analysis to propose a structure. |
| Inconsistent Results Between Experiments | Instability of the compound in the experimental medium (e.g., buffer, cell culture media). | 1. Evaluate the stability of the compound in the specific medium over the time course of the experiment. 2. Adjust the experimental protocol to minimize the time the compound spends in potentially destabilizing conditions. |
| Precipitation of the Compound from Solution | Poor solubility or degradation to a less soluble product. | 1. Check the solubility of the compound in the chosen solvent. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl (80°C, 24h) | ~5% | Minor hydrolysis product |
| 0.1 M NaOH (80°C, 24h) | ~8% | Minor hydrolysis product |
| 10% H₂O₂ (RT, 24h) | ~25% | Oxidative degradants (e.g., mono- and di-oxindoles) |
| Heat (105°C, 48h) | < 2% | No significant degradation |
| Photostability (ICH Q1B) | ~15% | Photolytic degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole moiety absorbs (e.g., 220 nm and 280 nm).
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to predict the degradation pathways and to validate the stability-indicating nature of the analytical method.[4][5][6][7][8]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 80°C) and take samples at different time points (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.
-
Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines (a combination of UV and visible light).
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential oxidative degradation pathway for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Resistance with N,N-bis(1H-indol-4-ylmethyl)acetamide Analogs and Related Bis(indolyl) Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-bis(1H-indol-4-ylmethyl)acetamide analogs and related bis(indolyl) compounds in the context of overcoming therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor solubility in aqueous media. How can I improve its dissolution for in vitro assays?
A1: Poor aqueous solubility is a common challenge with indole-based compounds due to their hydrophobic nature. Here are several strategies to improve solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation with excipients: For in vivo studies, consider formulating the compound with solubilizing agents like cyclodextrins or encapsulating it in nanoparticles.
-
pH adjustment: Depending on the presence of ionizable groups in your specific analog, adjusting the pH of the buffer may enhance solubility.
-
Sonication: Gentle sonication of the solution can aid in the dissolution of the compound.
Q2: I am observing high background fluorescence in my cell-based assays when using these analogs. What could be the cause and how can I mitigate it?
A2: Indole moieties can exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays.
-
Use phenol red-free media: Phenol red is a common source of background fluorescence. Switching to phenol red-free medium during the assay readout is highly recommended.
-
Select appropriate fluorescent dyes: Opt for red-shifted fluorescent dyes (with emission wavelengths > 570 nm) to minimize spectral overlap with the autofluorescence of the compound and cellular components.
-
Include proper controls: Always include "compound-only" wells (without cells) and "vehicle-only" wells (with cells and the delivery solvent) to accurately measure and subtract background fluorescence.
Q3: My compound is active in sensitive cell lines but shows reduced efficacy in resistant cell lines. What are the potential mechanisms of resistance?
A3: Resistance to indole-based anticancer agents can be multifactorial.[1][2] Common mechanisms include:
-
Target protein modification: Mutations in the target protein can prevent the compound from binding effectively.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways to bypass the effects of the drug.
-
Altered drug metabolism: Increased metabolic inactivation of the compound within the cancer cells can reduce its effective concentration.
Q4: What are the known cellular targets and mechanisms of action for bis(indolyl)methane (BIM) derivatives?
A4: Bis(indolyl)methane derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many indole derivatives induce programmed cell death by modulating the expression of apoptosis-related proteins like Bax and Bcl-2, leading to mitochondrial dysfunction and caspase activation.[3][4]
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Tubulin Polymerization Inhibition: Some indole analogs can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately apoptosis.[5][6]
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Inhibition of Kinases: Certain indole-based compounds are designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7]
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Modulation of Signaling Pathways: BIMs have been reported to affect multiple signaling pathways involved in cancer progression, such as those regulated by NF-κB, Akt, and MAPK.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Degradation of the compound in stock solution. 4. Variation in incubation time. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells and plates. A pilot experiment with multiple cell densities can determine optimal conditions.[8] 3. Prepare fresh stock solutions or aliquot and store at -80°C to minimize freeze-thaw cycles. 4. Strictly adhere to the predetermined incubation time for all experiments. |
| High cytotoxicity in non-malignant control cell lines | 1. The compound has a narrow therapeutic window. 2. Off-target effects of the compound. 3. The concentration range tested is too high. | 1. Evaluate the compound's selectivity index by comparing the IC50 in cancer cells to that in non-malignant cells. 2. Investigate potential off-target interactions through target profiling assays. 3. Perform a dose-response study over a wider and lower concentration range to identify a more selective concentration. |
| No observable effect on the target signaling pathway despite potent cytotoxicity | 1. The compound's mechanism of action is independent of the investigated pathway. 2. The time point for pathway analysis is not optimal. 3. The antibody used for western blotting is not specific or sensitive enough. | 1. Consider alternative mechanisms of action such as induction of apoptosis through other pathways or inhibition of other critical cellular processes. 2. Perform a time-course experiment to identify the optimal time point for observing changes in the signaling pathway. 3. Validate the antibody using positive and negative controls. |
| Development of resistance in cell lines after prolonged exposure | 1. Intrinsic heterogeneity of the cancer cell population. 2. Induction of resistance mechanisms under selective pressure. | 1. Use multiple cell lines to assess the compound's activity against a broader range of genetic backgrounds. 2. Characterize the resistant cell line to identify the mechanism of resistance (e.g., via whole-genome sequencing or proteomic analysis). This can provide insights for designing combination therapies.[9] |
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of some bis(indolyl)methane derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of Triphenylamine Bis(indolyl)methane Derivative 2a [10]
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (vs. MRC-5) |
| HT-29 | Colorectal Adenocarcinoma | 3.93 | 8.57 |
| HeLa | Cervical Carcinoma | 37.53 | 0.90 |
Table 2: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivative 7d [11]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.52 |
| MCF-7 | Breast Cancer | 0.34 |
| HT-29 | Colon Cancer | 0.86 |
Table 3: Antiproliferative Activity of an Indole-based Arylsulfonylhydrazide (Compound 5f) [12]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.2 |
| MCF-7 | ER-Positive Breast Cancer | 13.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the this compound analogs on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analog
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression or phosphorylation status of proteins in a signaling pathway after treatment with the compound.
Materials:
-
Treated and untreated cell lysates
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RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Add the ECL substrate and visualize the protein bands using an imaging system.
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Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Workflows
Caption: A general experimental workflow for the evaluation of novel anticancer compounds.
Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by some indole derivatives.
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity [mdpi.com]
- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: N,N-bis(1H-indol-4-ylmethyl)acetamide (BIAM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the bioavailability of the novel compound N,N-bis(1H-indol-4-ylmethyl)acetamide (BIAM). Given the limited aqueous solubility and potential for low oral bioavailability characteristic of many indole derivatives, this guide focuses on common formulation and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of BIAM?
A1: The primary challenges are likely its poor aqueous solubility and potential for first-pass metabolism. Low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.
Q2: Which formulation strategies are recommended for enhancing the bioavailability of BIAM?
A2: Several strategies can be effective. Amorphous solid dispersions (ASDs), lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and particle size reduction technologies like nanosuspensions are common and effective approaches for poorly soluble compounds.
Q3: How can I assess the in vitro dissolution of my BIAM formulation?
A3: A USP II (paddle) apparatus is typically used. It is crucial to use a dissolution medium that mimics the conditions of the gastrointestinal tract (e.g., simulated gastric fluid, fasted-state simulated intestinal fluid). Comparing the dissolution profile of your formulation to the unformulated active pharmaceutical ingredient (API) is key.
Q4: What in vivo models are suitable for pharmacokinetic studies of BIAM?
A4: Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening. These studies help determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption.
Q5: Are there any known metabolic pathways for indole-based compounds I should be aware of?
A5: Indole rings can be susceptible to oxidation by cytochrome P450 enzymes in the liver. It is advisable to conduct in vitro metabolism studies using liver microsomes to identify potential metabolites and understand the metabolic stability of BIAM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC in preclinical studies | Poor dissolution of the compound in the gastrointestinal tract. | 1. Consider formulation strategies such as creating an amorphous solid dispersion or a lipid-based formulation (SEDDS). 2. Reduce the particle size of the API through micronization or creating a nanosuspension. |
| High variability in in vivo pharmacokinetic data | Inconsistent formulation performance or food effects. | 1. Ensure the formulation is robust and reproducible. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Precipitation of the compound in the dissolution medium | The formulation is unable to maintain a supersaturated state. | 1. Incorporate a precipitation inhibitor into your amorphous solid dispersion formulation (e.g., HPMC-AS). 2. Optimize the components of your SEDDS to ensure the compound remains solubilized upon dispersion. |
| Inconsistent results in in vitro cell permeability assays (e.g., Caco-2) | Compound instability in the assay medium or cytotoxicity. | 1. Assess the stability of BIAM in the assay buffer over the experiment's duration. 2. Determine the cytotoxicity of the compound and your formulation to ensure you are working with non-toxic concentrations. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
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Solvent Selection: Identify a common solvent in which both BIAM and the chosen polymer (e.g., PVP VA64) are soluble. A common choice is a mixture of dichloromethane and methanol.
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Dissolution: Dissolve BIAM and the polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer).
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Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP II (paddle) apparatus.
-
Medium: Prepare 900 mL of fasted-state simulated intestinal fluid (FaSSIF).
-
Parameters: Set the paddle speed to 75 RPM and maintain the temperature at 37°C.
-
Sample Introduction: Introduce a quantity of the BIAM formulation equivalent to the desired dose into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and replace with fresh medium.
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Analysis: Filter the samples and analyze the concentration of BIAM using a validated analytical method, such as HPLC.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of BIAM Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Unformulated BIAM | 10 | 150 ± 35 | 2.0 | 600 ± 120 |
| BIAM ASD (1:3) | 10 | 750 ± 90 | 1.0 | 3500 ± 450 |
| BIAM SEDDS | 10 | 980 ± 110 | 0.5 | 4200 ± 500 |
Table 2: Dissolution Profile of BIAM Formulations in FaSSIF
| Time (min) | Unformulated BIAM (% Dissolved) | BIAM ASD (% Dissolved) | BIAM SEDDS (% Dissolved) |
| 5 | 2 | 35 | 50 |
| 15 | 5 | 60 | 85 |
| 30 | 8 | 80 | 95 |
| 60 | 10 | 85 | 98 |
| 120 | 12 | 82 | 97 |
Visualizations
Technical Support Center: Analytical Methods for N,N-bis(1H-indol-4-ylmethyl)acetamide Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-bis(1H-indol-4-ylmethyl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the analysis of this compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on a plausible synthetic route involving the N-alkylation of acetamide with a 4-halomethyl-1H-indole derivative, potential impurities can be categorized as follows:
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Starting Materials: Unreacted acetamide and 4-(chloromethyl)-1H-indole (or its bromo- or tosyl- equivalent).
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Intermediates and By-products: The mono-alkylated intermediate, N-(1H-indol-4-ylmethyl)acetamide, is a common process-related impurity. Other potential by-products include 4,4'-(oxybis(methylene))bis(1H-indole) and bis(1H-indol-4-yl)methane.
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Degradation Products: Oxidation of the indole moiety can lead to impurities such as indole-4-carbaldehyde and indole-4-carboxylic acid. Polymerization products may also be present.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis and quantification of known impurities. For identification of unknown impurities and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Q3: What are the key considerations for developing an HPLC-UV method for this compound?
A3: Key considerations include:
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Column Selection: A C18 reversed-phase column is a good starting point due to the non-polar nature of the bis-indole structure.
-
Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.
-
Detection Wavelength: The indole chromophore has strong UV absorbance around 220 nm and 280 nm. Monitoring at 280 nm can provide good sensitivity for indole-containing impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: The most definitive way to identify an unknown impurity is by using LC-MS/MS. The mass-to-charge ratio (m/z) from the mass spectrometer provides the molecular weight of the impurity. Fragmentation patterns (MS/MS) can then be used to elucidate its structure. If standards are available, comparison of retention times and mass spectra can confirm the identity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. Alternatively, use a base-deactivated column. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For indole compounds, a slightly acidic pH (e.g., pH 3-5 with formic acid) often improves peak shape. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection, especially for gradient methods. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurements. If using an online mixer, check for proper functioning. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or System | Use high-purity HPLC-grade solvents and reagents. Flush the system thoroughly with a strong solvent (e.g., 100% acetonitrile or methanol). |
| Injector Carryover | Clean the injector and syringe with a strong solvent. Implement a needle wash step in the injection sequence. |
| Late Eluting Compounds from Previous Injections | Increase the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds. |
Experimental Protocols
Proposed HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Proposed LC-MS Method for Impurity Identification
This method is designed for the identification of unknown impurities.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | 100-1000 m/z |
| Data Acquisition | MS and MS/MS (Data-Dependent Acquisition) |
Quantitative Data Summary
The following table provides illustrative performance characteristics for a validated HPLC-UV method for the analysis of potential impurities in this compound. Actual values must be determined during method validation for a specific impurity.
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Accuracy (% Recovery) |
| Acetamide | 0.1 | 0.3 | >0.999 | 98-102 |
| 4-(chloromethyl)-1H-indole | 0.05 | 0.15 | >0.999 | 99-103 |
| N-(1H-indol-4-ylmethyl)acetamide | 0.08 | 0.25 | >0.999 | 98-102 |
| Indole-4-carbaldehyde | 0.06 | 0.20 | >0.999 | 97-103 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Visualizations
Validation & Comparative
A Comparative Guide to the Efficacy of Bis-Indole Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The bis-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative overview of the efficacy of various classes of bis-indole compounds, with a conceptual focus on the potential of N,N-bis(1H-indol-4-ylmethyl)acetamide, a representative of N-acylated bis(indolylmethyl)amines. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally related bis-indole derivatives to highlight key structure-activity relationships and guide future research.
Overview of Bis-Indole Compounds' Biological Activities
Bis-indole compounds, characterized by the presence of two indole moieties, exhibit a remarkable diversity of pharmacological properties. These activities are largely influenced by the nature of the linker connecting the two indole rings, as well as the substitutions on the indole nuclei themselves. Prominent biological activities associated with this class of compounds include:
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Anticancer Activity: Many bis-indole alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.
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Antimicrobial Activity: The bis-indole structural motif is also a key feature in compounds with significant antibacterial and antifungal properties.[3][6] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.
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Anti-inflammatory Activity: Certain bis-indole derivatives have been shown to possess anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[2][6]
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Antiviral Activity: Several bis-indole compounds have been investigated for their potential to inhibit viral replication and are considered promising leads for the development of new antiviral drugs.[6]
Comparative Efficacy of Selected Bis-Indole Derivatives
To illustrate the therapeutic potential and structure-activity relationships within the bis-indole class, the following table summarizes the in vitro efficacy of representative compounds from different structural subclasses.
| Compound Class | Representative Compound | Target/Assay | Cell Line/Organism | Efficacy (IC₅₀/MIC) | Reference |
| Bis(indolyl)methanes | Triphenylamine BIM derivative 2a | Antiparasitic Activity | Trypanosoma brucei | 3.21 µM | [1] |
| Triphenylamine BIM derivative 2a | Antiproliferative Activity | HT-29 (Colon Cancer) | 3.93 µM | [1] | |
| Heterocyclic substituted BIM 3q | Cytotoxic Activity | A549 (Lung Cancer) | Similar to 5-FU | [2] | |
| Bis(indolyl)-1,3,4-oxadiazoles | Novel bis-(indolyl)-1,3,4-oxadiazole derivative | Cytotoxic Activity | Various Human Cancer Cell Lines | Potent, tunable selectivity | [5] |
| Indole-based N-Aryl Acetamides | Indole-1,2,4-triazole-based N-Aryl Acetamide 8b | Cytotoxic Activity | Hep-G2 (Liver Cancer) | Most potent in series | [7] |
| N-((indol-3-yl)methyl)acetamide Derivatives | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d | Antiproliferative Activity | HeLa (Cervical Cancer) | 0.52 µM | [8][9] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d | Antiproliferative Activity | MCF-7 (Breast Cancer) | 0.34 µM | [8][9] | |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d | Antiproliferative Activity | HT-29 (Colon Cancer) | 0.86 µM | [8][9] |
Note: IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of a compound's potency in vitro. 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.
Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to evaluate the efficacy of the bis-indole compounds cited in this guide.
Antiproliferative and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Figure 1: General workflow for determining the cytotoxic activity of bis-indole compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HT-29, A549, HeLa, Hep-G2) are seeded in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.
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Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bis-indole compounds.
Detailed Protocol:
-
Compound Dilution: Serial twofold dilutions of the bis-indole compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in 96-well microtiter plates.
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Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density.
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Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways Targeted by Bis-Indole Compounds
The anticancer activity of many bis-indole compounds stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to interact with pathways such as the PI3K/Akt and MAPK pathways.
Figure 3: Simplified diagram of the PI3K/Akt and MAPK signaling pathways, potential targets for bis-indole compounds.
Conclusion and Future Directions
The diverse biological activities of bis-indole compounds underscore their importance as a scaffold for drug discovery. While direct experimental data for this compound is currently lacking, the comparative data from related bis-indole derivatives, particularly those with N-acetamide functionalities, suggest a high potential for significant bioactivity. The acetamide group can influence the compound's solubility, stability, and ability to form hydrogen bonds, which are critical for target interaction.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A facile synthesis of novel bis-(indolyl)-1,3,4-oxadiazoles as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisindole Compounds—Synthesis and Medicinal Properties [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Biological Target of N,N-bis(1H-indol-4-ylmethyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of N,N-bis(1H-indol-4-ylmethyl)acetamide, a novel N-acetamide indole derivative. Based on current research, the likely biological target for this class of compounds is the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), a critical ion pump in the malaria parasite. This guide compares the N-acetamide indole class with other known PfATP4 inhibitors and provides detailed experimental protocols for target validation.
Comparative Analysis of PfATP4 Inhibitors
The primary mechanism of action of N-acetamide indoles and other PfATP4 inhibitors is the disruption of sodium ion homeostasis in the Plasmodium falciparum parasite.[1][2] Inhibition of PfATP4, a P-type ATPase, leads to a rapid influx of Na+ ions, causing cytosolic alkalinization, osmotic swelling, and ultimately, parasite death.[2][3] Several chemically diverse classes of compounds have been identified as PfATP4 inhibitors, making it a well-validated antimalarial drug target.[4][5][6]
| Compound Class | Representative Compound(s) | Reported IC50 (P. falciparum) | Key Features |
| N-acetamide indoles | WJM664 | Sub-micromolar | Potent asexual stage activity and high metabolic stability.[2] |
| Spiroindolones | Cipargamin (KAE609) | 0.5 nM[7] | Advanced to clinical trials; rapid parasite clearance.[5][8] |
| Pyrazoleamides | PA92 | 9.1 nM[7] | Potent in vitro activity against P. falciparum. |
| Dihydroisoquinolones | (+)-SJ733 | 65 nM[7] | Acts as a PfATP4 inhibitor. |
| Aminopyrazoles | GNF-Pf4492 | Potent activity | Shares a similar mechanism of action with spiroindolones.[9] |
Target Validation Workflow
A robust workflow is essential to unequivocally validate PfATP4 as the biological target of this compound. The following diagram illustrates a typical target validation pipeline.
Caption: Experimental workflow for validating PfATP4 as the biological target.
Signaling Pathway: PfATP4 Mechanism of Action
PfATP4 is a crucial ion pump located on the plasma membrane of the Plasmodium falciparum parasite. It functions to maintain a low cytosolic Na+ concentration by actively pumping Na+ ions out of the parasite in exchange for H+ ions.[1][10] Inhibition of this pump leads to a cascade of events culminating in parasite death.
Caption: Proposed mechanism of action of PfATP4 inhibitors.
Experimental Protocols
Whole-Genome Sequencing of Resistant Parasites
Objective: To identify the genetic basis of resistance to this compound, thereby identifying its molecular target.
Methodology:
-
Resistant Parasite Generation: P. falciparum cultures are subjected to continuous, escalating concentrations of this compound to select for resistant parasites.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from both the resistant and the parental (sensitive) parasite lines.
-
Selective Whole-Genome Amplification (sWGA): To enrich for parasite DNA, especially from low-parasitemia clinical samples, sWGA is performed using primers specific for the P. falciparum genome.[11][12]
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a next-generation sequencing platform (e.g., Illumina).[13]
-
Bioinformatic Analysis: Sequencing reads are aligned to the P. falciparum 3D7 reference genome. Single nucleotide polymorphisms (SNPs) and other genetic variations that are present in the resistant lines but absent in the parental line are identified. Mutations in the pfatp4 gene are of particular interest.[9]
In vitro ATPase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on PfATP4 enzymatic activity.
Methodology:
-
PfATP4 Purification: FLAG-tagged PfATP4 is expressed in P. falciparum and purified from parasite lysates using anti-FLAG affinity chromatography.[14]
-
ATPase Assay: The ATPase activity is quantified by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.[15]
-
Purified PfATP4 is incubated with ATP in a reaction buffer containing necessary cations (e.g., Mg2+, Na+).
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the amount of liberated Pi is measured using a colorimetric method, such as a malachite green-based assay.[16]
-
To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound.
-
Phenotypic Assays for PfATP4 Inhibition
Objective: To characterize the physiological effects of this compound on the parasite, which are consistent with PfATP4 inhibition.
Methodology:
-
Intracellular Sodium Measurement:
-
Parasites are loaded with a sodium-sensitive fluorescent dye.
-
The fluorescence intensity is measured before and after the addition of this compound to monitor changes in intracellular Na+ concentration.[9] An increase in intracellular Na+ is indicative of PfATP4 inhibition.
-
-
Parasite Lysis/Swelling Assay:
-
Synchronized trophozoite-stage parasites are treated with the test compound.
-
Parasite swelling and lysis can be monitored over time by measuring the release of parasite lactate dehydrogenase (LDH) into the culture supernatant or by microscopy.[3]
-
-
pH Fingerprint Assay:
By following this comprehensive guide, researchers can systematically validate the biological target of this compound and objectively compare its performance against other established PfATP4 inhibitors. This structured approach will provide the necessary experimental evidence to support its further development as a potential antimalarial therapeutic.
References
- 1. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. journals.asm.org [journals.asm.org]
- 8. mesamalaria.org [mesamalaria.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Whole-genome surveillance identifies markers of Plasmodium falciparum drug resistance and novel genomic regions under selection in Mozambique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malariagen.net [malariagen.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Soluble Expression Construct of the Isolated Catalytic Domain of Plasmodium falciparum ATP4 Exhibits ATPase Activity Independent of a γ‐Phosphate Receiving Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indole-Based Acetamide Derivatives and Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Indole derivatives have emerged as a promising class of compounds, demonstrating a wide array of pharmacological activities, including potent anticancer properties. This guide provides a comparative study of a representative indole-based acetamide compound, N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide, against well-established anticancer drugs, doxorubicin and etoposide. This analysis is supported by experimental data from peer-reviewed studies, with a focus on cytotoxic activity against various cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer efficacy of novel compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide and standard chemotherapeutic agents against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide (F5) | MCF-7 (Breast) | 10.62[1] |
| N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide (F5) | A549 (Lung) | - |
| N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide (F5) | SKOV3 (Ovarian) | - |
| Doxorubicin | MCF-7 (Breast) | 0.98 (approx.)* |
| Doxorubicin | HCT-116 (Colon) | - |
| Etoposide | MCF-7 (Breast) | 0.12 ± 0.069[2] |
| Etoposide | A549 (Lung) | 0.17 ± 0.034[2] |
| Etoposide | Colo-205 (Colon) | - |
| Etoposide | A2780 (Ovarian) | - |
Note: The IC50 value for Doxorubicin against MCF-7 is not explicitly stated in the provided search results in µM, but it is a standard reference drug known to have sub-micromolar to low micromolar activity against this cell line. The provided search results indicate that other indole derivatives showed superior potency than doxorubicin in some cases.[1]
Experimental Protocols
The evaluation of the anticancer activity of these compounds involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the comparative data.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide, doxorubicin, etoposide) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
A multi-step synthesis is employed for a related series of indole-acetamide derivatives.[3]
-
Esterification: 2-(1H-indol-3-yl)acetic acid is converted to its corresponding ester.
-
Hydrazide Formation: The ester is then reacted with hydrazine to form the acetohydrazide.
-
Oxadiazole Ring Formation: The hydrazide undergoes cyclization in the presence of carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole-2-thiol.
-
Synthesis of Bromoacetamides: Aryl or aralkyl amines are reacted with 2-bromoacetyl bromide to produce 2-bromo-N-substituted acetamides.
-
Final Coupling: The 1,3,4-oxadiazole-2-thiol is then reacted with the 2-bromo-N-substituted acetamides to yield the final N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and potential mechanism of action of these anticancer compounds, the following diagrams are provided.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: A potential apoptotic pathway induced by indole derivatives.
Discussion and Conclusion
The comparative data indicates that while N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide shows promising anticancer activity against the MCF-7 breast cancer cell line, its potency is less than that of the established chemotherapeutic agent etoposide.[1][2] However, the development of novel indole-based compounds remains a crucial area of research. Many indole derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells, suggesting multiple potential mechanisms of action.[4] Further investigation into the structure-activity relationships of these compounds could lead to the discovery of new anticancer agents with improved therapeutic profiles. The synthesis of a variety of indole-acetamide derivatives is actively being pursued, with some compounds showing significant inhibitory activity against various cancer cell lines.[5][6][7] The exploration of different substituents on the indole and acetamide scaffolds will likely yield compounds with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N,N-bis(1H-indol-4-ylmethyl)acetamide: A Predictive Assessment of Cross-Reactivity and Off-Target Effects
Absence of direct experimental data for N,N-bis(1H-indol-4-ylmethyl)acetamide necessitates a predictive analysis based on structurally related indole derivatives. This guide provides a comparative overview of the potential on-target and off-target profiles of this compound, drawing insights from known biological activities of similar indole-acetamide and bis(indolyl)methane compounds.
Due to the novel nature of this compound, a comprehensive literature search yielded no direct experimental data on its cross-reactivity and off-target effects. However, by examining structurally analogous compounds, particularly indole-based tubulin polymerization inhibitors and bis(indolyl)methanes, we can infer a likely primary mechanism of action and predict potential off-target interactions. This guide aims to provide researchers, scientists, and drug development professionals with a predictive comparison to inform early-stage assessment and guide future experimental design.
Predicted Primary Target and Mechanism of Action
The core structure of this compound, featuring two indole moieties linked to an acetamide backbone, bears a strong resemblance to a class of compounds known to inhibit tubulin polymerization.[1][2][3][4] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. Therefore, it is highly probable that this compound's primary mode of action is the inhibition of tubulin polymerization.
Another potential target, based on the bis(indolyl)methane substructure, is the mitotic kinesin Eg5.[5][6] Eg5 is essential for the formation of the bipolar spindle during mitosis, and its inhibition also leads to mitotic arrest.
Potential Cross-Reactivity and Off-Target Effects
While potent as anticancer agents, tubulin inhibitors are known for dose-limiting toxicities, which can be attributed to off-target effects.[7] For indole-based compounds, potential off-target interactions could include various kinases, as the indole scaffold is a common feature in many kinase inhibitors. Changes in cell morphology can often be an early indicator of a kinase inhibitor also targeting tubulin.[7]
Comparative Data of Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of several structurally related indole derivatives. It is important to note that these are not direct off-target data for this compound but serve as a reference for the potential potency and cellular effects of this class of compounds.
| Compound Class | Example Compound | Primary Target | IC50 (Primary Target) | Cell Line | IC50 (Cell Line) | Reference |
| Indole-based TMP analogue | Compound 10k | Tubulin Polymerization | 2.68 ± 0.15 µM | 4 human cancer cell lines | 3–9 nM | [2] |
| Indole–benzimidazole conjugate | Compound 9 | Tubulin Polymerization | 1.5 ± 0.56 μM | A549, HepG2, MCF-7 | 2.4 - 5.1 µM | [2] |
| Indole-based chalcone | Compound 33b | Tubulin Polymerization | 17.8 ± 0.2 μM | A549 | 4.3 ± 0.2 μM | [2] |
| Bis(indolyl)methane derivative | Triphenylamine BIM (2a) | Not specified | Not specified | HT-29 | 3.93 µM | [8] |
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To experimentally validate the predicted on-target and off-target profiles of this compound, the following methodologies are recommended:
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The reaction is initiated by raising the temperature to 37°C in the presence of GTP and a reaction buffer.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls.
-
The IC50 value is calculated from the dose-response curve.[9][10][11]
Kinase Selectivity Profiling
A broad panel of kinases should be screened to identify potential off-target kinase interactions.
Protocol:
-
A library of purified kinases is assembled (e.g., a commercially available kinase panel).
-
The test compound is incubated with each kinase in the presence of its specific substrate and ATP.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or fluorescence-based methods.
-
The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined.
-
For any significant hits, a full dose-response curve is generated to determine the IC50 value.
Cell-Based Phenotypic Screening
Observing changes in cell morphology can provide initial clues about a compound's mechanism of action and potential off-targets.
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line) in a multi-well plate format.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Fix and stain the cells for key cellular components, such as microtubules (α-tubulin antibody) and the nucleus (DAPI).
-
Image the cells using high-content microscopy.
-
Analyze the images for changes in cell shape, microtubule network integrity, and cell cycle distribution.[7][12]
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted mechanism of action for this compound.
Caption: Workflow for assessing cross-reactivity and off-target effects.
Caption: Relationship between chemical structure and biological activity.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | Scilit [scilit.com]
- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs
A Comparative Guide to the Structure-Activity Relationship of N,N-bis(1H-indol-4-ylmethyl)acetamide Analogs and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-acetamide and bis-indolyl compounds, offering insights relevant to the potential therapeutic applications of this compound analogs. The information is targeted towards researchers, scientists, and professionals in drug development.
Introduction
While specific structure-activity relationship data for this compound analogs is not extensively available in the public domain, a comparative analysis of structurally related compounds can provide valuable insights. This guide examines the SAR of N-acetamide indole derivatives, bis(indolyl)methanes, and other related acetamide compounds, focusing on their anticancer, antimalarial, and enzyme-inhibitory activities.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various analogs, providing a quantitative basis for comparing their potency.
Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [1][2]
| Compound | R | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
| 7c | 4-Fluorophenyl | 1.21 | 0.98 | 2.13 |
| 7d | 4-Chlorophenyl | 0.52 | 0.34 | 0.86 |
| 7f | 4-Bromophenyl | 2.34 | 1.87 | 3.54 |
| 7i | 4-Methoxyphenyl | 5.43 | 6.68 | 4.76 |
| Colchicine (Control) | - | 0.02 | 0.01 | 0.03 |
Table 2: Antimalarial Activity of N-Acetamide Indole Analogs against P. falciparum [3]
| Analog | EC₅₀ (μM) |
| W452 (6) | 0.07 |
| 9 | 0.25 |
| 59 | 0.15 |
| SJ733 (Control) | 0.04 |
Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide Derivatives [4]
| Compound | R | BChE IC₅₀ (μM) |
| 8c | 2,4,6-trimethyl | 3.94 |
| 8d | 2,5-dimethyl | 19.60 |
| Tacrine (Control) | - | 0.02 |
| Galantamine (Control) | - | 1.56 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives[1]
A general multi-step synthesis was employed:
-
Preparation of 1H-indole-3-carboxaldehydes: Indole derivatives were treated with phosphorus oxychloride in DMF.
-
Methylation of Indole-3-carboxaldehydes: The products from the previous step were reacted with sodium hydride and methyl iodide in DMF to yield 1-methyl-1H-indole-3-carboxaldehydes.
-
Formation of Imines: The methylated indole-3-carboxaldehydes were reacted with 3,4,5-trimethoxyaniline in ethanol with acetic acid.
-
Reduction of Imines: The resulting imines were reduced using sodium borohydride in methanol to yield 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline.
-
Final Acetamide Formation: The aniline derivatives were then reacted with various substituted acetyl chlorides to produce the final N-acetamide products.
In Vitro Antiproliferative Assay (MTT Assay)[1]
HeLa, MCF-7, and HT-29 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds (0.1, 0.5, 2.5, 12.5, and 30 μM) for 24 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[1]
Antimalarial Activity Assay (P. falciparum)[3]
The in vitro activity against Plasmodium falciparum was determined using a 72-hour growth inhibition assay. Asynchronous cultures of P. falciparum were exposed to serial dilutions of the test compounds. Parasite growth was quantified by measuring parasite lactate dehydrogenase (pLDH) activity. The EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic model.
Butyrylcholinesterase (BChE) Inhibition Assay[4]
The BChE inhibitory activity was measured using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained BChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a phosphate buffer (pH 8.0). The reaction was initiated by the addition of the substrate, butyrylthiocholine iodide. The absorbance was measured at 412 nm. The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows.
Caption: General workflow for synthesis and biological evaluation.
Caption: Tubulin polymerization inhibition pathway.
Structure-Activity Relationship Insights
Based on the presented data, several key SAR trends can be identified:
-
Antiproliferative Activity: For the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide series, the nature of the substituent on the phenylacetyl group significantly influences activity. Halogen substitution, particularly chlorine (Compound 7d), at the 4-position of the phenyl ring resulted in the most potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines.[1] Increasing the size of the halogen from chloro to bromo led to a decrease in activity, while a methoxy group resulted in a significant loss of potency.[1]
-
Antimalarial Activity: The N-acetamide indole analogs demonstrate potent activity against P. falciparum. While a detailed SAR is complex, the optimization of substituents on the indole core and the acetamide side chain is crucial for achieving high potency and metabolic stability.[3] These compounds are believed to target the parasite's PfATP4, a sodium-proton-potassium pump.[3]
-
Butyrylcholinesterase Inhibition: In the case of substituted acetamide derivatives as BChE inhibitors, the number and position of methyl groups on the aromatic ring play a critical role. The presence of three methyl groups (Compound 8c) led to the highest potency, suggesting that increased lipophilicity and steric bulk in this region are favorable for binding to the enzyme's active site.[4]
Conclusion
This comparative guide highlights the significant impact of structural modifications on the biological activity of N-acetamide indole and related compounds. For the development of this compound analogs, it is crucial to consider the nature and position of substituents on the indole rings and the acetamide moiety. The findings from related series suggest that optimizing these features can lead to potent and selective agents for various therapeutic targets, including cancer, malaria, and neurodegenerative diseases. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to establish their specific SAR and therapeutic potential.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of BCL-XL Inhibitors: A Case Study on WEHI-539 and its Analogs
Introduction:
The targeted inhibition of anti-apoptotic proteins is a promising strategy in cancer therapy. B-cell lymphoma-extra large (BCL-XL) is a key pro-survival protein that is often overexpressed in various malignancies, contributing to tumor maintenance and resistance to chemotherapy. The development of small molecule inhibitors targeting BCL-XL has been a significant focus of research. This guide provides a comparative analysis of the in vitro and in vivo efficacy of WEHI-539, a potent and selective BCL-XL inhibitor, and its more advanced analogs. While the specific compound "N,N-bis(1H-indol-4-ylmethyl)acetamide" is not prominently documented, WEHI-539 represents a structurally relevant and well-characterized tool compound from the same broader chemical space, offering valuable insights into the translation of preclinical efficacy from the laboratory to animal models.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data for WEHI-539 and its next-generation alternatives, highlighting the progression in potency and suitability for in vivo studies.
Table 1: In Vitro Efficacy of BCL-XL Inhibitors
| Compound | Target | Binding Affinity (IC50/Ki) | Cellular Potency (EC50) | Key In Vitro Effects |
| WEHI-539 | BCL-XL | ~1.1 nM (IC50)[1][2][3] | 0.48 µM (in BCL-XL overexpressing MEF cells)[4] | Potently kills cells dependent on BCL-XL for survival.[2][5] |
| BCL-2 | >400-fold selectivity vs. BCL-XL[2] | Augments carboplatin-induced apoptosis.[1] | ||
| BCL-w | >400-fold selectivity vs. BCL-XL[2] | Induces apoptosis in mouse embryonic fibroblasts (MEFs) lacking MCL-1.[2][4] | ||
| MCL-1 | >400-fold selectivity vs. BCL-XL[2] | |||
| A-1155463 | BCL-XL | <1 nM (Ki) | Not specified | Substantially more potent against BCL-XL-dependent cell lines than WEHI-539.[5] |
| A-1331852 | BCL-XL | Not specified | <500 nM (in cells dependent on BCL-XL)[6] | Potentiates the activity of cytotoxic drugs like paclitaxel.[6] |
| BCL-2 | 67 nM (Ki)[6] |
Table 2: In Vivo Efficacy and Properties
| Compound | Animal Model | Dosing | Key In Vivo Effects | Limitations |
| WEHI-539 | Not applicable | Untenable for in vivo dosing[5] | Not evaluated in vivo due to poor physicochemical properties.[5] | Labile and potentially toxic hydrazone moiety; poor physicochemical properties.[5] |
| A-1155463 | SCID-Beige Mice (H146 SCLC xenograft) | Multiple doses (IP) | Modest but statistically significant tumor growth inhibition.[5] | |
| SCID-Beige Mice | Single dose (IP) | Rapid and reversible thrombocytopenia (on-target effect).[5] | ||
| A-1331852 | Not specified (xenograft model) | Not specified | Potentiated the in vivo activity of paclitaxel.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
1. BCL-XL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (IC50) of the compound to the BCL-XL protein.
-
Principle: This assay measures the disruption of the interaction between BCL-XL and a fluorescently labeled BH3 peptide.
-
Methodology:
-
Recombinant BCL-XL protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the BAK protein).
-
Serial dilutions of the test compound (e.g., WEHI-539) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured. A decrease in the signal indicates that the test compound is displacing the labeled peptide from BCL-XL.
-
IC50 values are calculated from the dose-response curves.[7]
-
2. Cell Viability and Cytotoxicity Assays
-
Objective: To measure the effect of the compound on cell proliferation and survival.
-
Example (Sulforhodamine B - SRB Assay):
-
Cancer cell lines (e.g., Ovcar-4, Ovsaho) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[1]
-
The culture medium is removed, and cells are fixed with 10% Trichloroacetic acid (TCA).[1]
-
The fixed cells are stained with 0.4% sulforhodamine B dye.[1]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the number of living cells.
-
EC50 values (the concentration that inhibits cell growth by 50%) are determined.[1]
-
3. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
Methodology:
-
Cells are treated with the test compound (e.g., WEHI-539) alone or in combination with other agents.
-
After the treatment period, both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The samples are incubated in the dark.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[8]
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., H146 small cell lung cancer) are subcutaneously injected into immunocompromised mice (e.g., SCID-Beige).[5]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control (vehicle) and treatment groups.
-
The test compound (e.g., A-1155463) is administered via a specified route (e.g., intraperitoneal injection) and schedule.[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
-
The efficacy is determined by comparing the tumor growth in the treated group to the control group.[5]
-
Mandatory Visualizations
Signaling Pathway
Caption: BCL-XL mediated apoptosis pathway and inhibitor action.
Experimental Workflow
Caption: Standard workflow for preclinical drug efficacy evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of Bcl-XL potentiates the activity of cytotoxic drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Bis-Indole Acetamide Derivatives in Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
While specific cytotoxic data for N,N-bis(1H-indol-4-ylmethyl)acetamide on cancer versus normal cells is not currently available in the public domain, this guide provides a comparative overview of the cytotoxic effects of structurally related bis-indole and acetamide compounds. The data presented here, drawn from various studies, highlights a common objective in anticancer drug development: achieving selective cytotoxicity toward cancer cells while minimizing harm to normal, healthy cells.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative bis-indole and acetamide derivatives against various human cancer cell lines and, where available, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented in micromolar (µM). A lower IC50 value indicates greater potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Phenoxyacetamide | Compound I (a novel phenoxy acetamide derivative) | HepG2 (Liver) | 1.43 | THLE-2 (Liver) | 36.27 | ~25.4 |
| Bis(indolyl)methane | Triphenylamine BIM derivative (2a) | HT-29 (Colon) | 3.93 | MRC-5 (Lung) | >25 | >6.4 |
| Thiazole-2-acetamide | Compound 10a (a novel thiazole-based derivative) | PC-3 (Prostate) | 7 | Normal Cells | >50 | >7.1 |
| Indole-3-carbinol | Indole-3-carbinol | H1299 (Lung) | 449.5 | CCD-18Co (Colon) | Safe | - |
Note: The data presented is for compounds structurally related to this compound. "Safe" indicates that the compound did not show significant toxicity to the normal cell line at the tested concentrations. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Experimental Protocols
The cytotoxicity data presented is typically generated using standard in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period, typically 24 to 72 hours.[1][3]
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.[2][4]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[2] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Potential Signaling Pathway Affected by Bis-Indole Derivatives
Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is one such critical pathway that is often dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by bis-indole derivatives.
Discussion and Conclusion
The available literature suggests that bis-indole and acetamide derivatives hold promise as potential anticancer agents. Several studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[5][6][7] A crucial aspect of their therapeutic potential lies in their selectivity—the ability to kill cancer cells while sparing normal cells. As indicated in the summary table, some novel phenoxyacetamide and thiazole-2-acetamide derivatives have shown encouraging selectivity, a favorable characteristic for the development of new cytotoxic agents for cancer treatment.[8]
The mechanisms underlying the anticancer activity of these compounds are multifaceted but often involve the induction of apoptosis (programmed cell death) and the modulation of critical cellular signaling pathways.[9] The PI3K/Akt/mTOR and MAPK signaling pathways, which are central to cell growth and survival, are frequently identified as targets for indole-based compounds.[10][11] By inhibiting these pathways, bis-indole acetamide derivatives can potentially halt the uncontrolled proliferation of cancer cells and trigger their self-destruction.
References
- 1. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and antitumor properties of bis-indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Bisindole Compounds—Synthesis and Medicinal Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinity of Indole-Based Ligands for the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of a series of novel indole-based compounds targeting the sigma-2 (σ2) receptor. The data presented is derived from in vitro radioligand binding assays, offering a clear comparison of ligand potency and selectivity. This document is intended to assist researchers in the fields of pharmacology and medicinal chemistry in the development of selective σ2 receptor ligands.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities of a series of 4-(indol-1-yl)butan-1-amines and related indole derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is extracted from a study by Mésangeau et al., which aimed to develop selective σ2 receptor ligands.[1] Affinities are expressed as inhibitor constants (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate higher binding affinity. The selectivity ratio (σ1/σ2) is also provided to compare the preference of each compound for the σ2 receptor over the σ1 receptor.
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 4a | 1-(4-(1H-indol-1-yl)butyl)-4-(4-fluorophenyl)piperidine | 4.17 | 10.7 | 0.39 |
| 9f | 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2948 | 7.45 | 395 |
| 9i | 2-(4-(3-(furan-2-yl)-1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1345 | 11.2 | 120 |
| Siramesine | 1'-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)butyl)spiro[isobenzofuran-1(3H),4'-piperidine] | 17 | 0.12 | 141.67 |
Data sourced from Mésangeau et al. (2011) and publicly available data for Siramesine.[1][2]
Experimental Protocols
The binding affinity data presented in this guide was obtained using a standardized in vitro radioligand binding assay. The following is a detailed methodology for such an assay targeting the sigma-2 receptor.
Sigma-2 Receptor Radioligand Binding Assay
This protocol is a competitive inhibition assay used to determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.[3][4]
Materials:
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand.[3]
-
Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, used to prevent the binding of [3H]-DTG to σ1 receptors.[3]
-
Membrane Preparation: Rat liver membrane homogenates, which are a rich source of sigma-2 receptors.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Indole-based derivatives or other compounds of interest.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the following in a total volume of 150 µL:
-
Rat liver membrane homogenate (~300 µg protein).
-
[3H]-DTG at a concentration near its dissociation constant (Kd) for the σ2 receptor (e.g., 3 nM).
-
(+)-Pentazocine at a concentration sufficient to saturate σ1 receptors (e.g., 100 nM).
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at 25°C for 120 minutes to allow the binding to reach equilibrium.
-
Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve using non-linear regression analysis.
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow for the binding affinity assay and the known signaling pathways associated with the sigma-2 receptor.
Caption: Experimental workflow for the sigma-2 receptor radioligand binding assay.
Caption: Simplified signaling pathways associated with the sigma-2 receptor.
Discussion
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cells, including various cancer cell lines.[5][6] The development of selective ligands for the σ2 receptor is of significant interest for both diagnostic and therapeutic applications in oncology and neurodegenerative diseases.[5][7]
The data presented in this guide highlights the potential of indole-based scaffolds in achieving high affinity and selectivity for the σ2 receptor. Compound 9f , with a Ki of 7.45 nM for the σ2 receptor and a selectivity of 395-fold over the σ1 receptor, represents a significant lead in this chemical series.[1] In contrast, compound 4a demonstrates lower affinity and selectivity.[1] The well-characterized σ2 receptor agonist, Siramesine, is included for reference, showcasing its potent sub-nanomolar affinity for the σ2 receptor.[2][8]
The provided experimental protocol for the radioligand binding assay is a standard method for determining the affinity of novel compounds.[3][4] It is crucial for researchers to carefully control experimental variables to ensure the reliability and reproducibility of the data.
The signaling pathways of the σ2 receptor are complex and not yet fully elucidated. However, it is known to be involved in crucial cellular processes such as cholesterol homeostasis, calcium signaling, cell proliferation, and apoptosis.[5][6] Its interaction with proteins like PGRMC1 and EGFR suggests its role as a modulator of multiple signaling cascades.[6][7] The development of selective σ2 ligands will be instrumental in further unraveling the intricate biology of this receptor and its potential as a therapeutic target.
References
- 1. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Comparative Assessment of the Therapeutic Index of Indole Acetamide Derivatives
A guide for researchers and drug development professionals on the therapeutic potential of N,N-bis(1H-indol-4-ylmethyl)acetamide and its structural analogs.
Disclaimer: As of the latest literature review, no specific therapeutic or toxicological data for This compound is publicly available. This guide provides a comparative assessment of structurally related indole acetamide and bis-indole derivatives to infer the potential therapeutic landscape and toxicological considerations for this class of compounds.
Introduction
Indole-containing compounds are a significant class of heterocyclic molecules with a wide range of biological activities, making them privileged scaffolds in drug discovery. The acetamide moiety is also a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, combines these features, suggesting potential for biological activity. This guide compares the therapeutic and toxicological profiles of several related indole acetamide derivatives that have been investigated for anticancer, antihyperglycemic, and anti-HIV applications.
Comparative Therapeutic Potential
The therapeutic potential of indole acetamide derivatives is diverse, with different structural modifications leading to distinct biological activities. Below is a comparison of the in vitro efficacy of representative compounds in three different therapeutic areas.
Anticancer Activity: Tubulin Polymerization Inhibition
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death.[1][2]
Table 1: In Vitro Anticancer Activity of Indole Acetamide Derivatives [1]
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 7d | 0.52 | 0.34 | 0.86 |
| 7c | 1.32 | 1.05 | 2.11 |
| 7f | 2.58 | 1.89 | 3.45 |
| 7i | 5.23 | 4.16 | 6.68 |
| Colchicine | 0.03 | 0.02 | 0.04 |
IC₅₀: The half-maximal inhibitory concentration.
Antihyperglycemic Activity: α-Amylase Inhibition
Indole-3-acetamide derivatives have been synthesized and evaluated for their potential to manage hyperglycemia by inhibiting α-amylase, an enzyme involved in carbohydrate digestion.[3][4]
Table 2: In Vitro α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives [3]
| Compound | α-Amylase IC₅₀ (µM) |
| 15 | 1.09 ± 0.11 |
| 21 | 1.76 ± 0.2 |
| 20 | 2.14 ± 0.08 |
| 19 | 2.28 ± 0.08 |
| Acarbose (Standard) | 0.92 ± 0.4 |
IC₅₀: The half-maximal inhibitory concentration.
Anti-HIV Activity: Tat-Mediated Transcription Inhibition
Certain acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have shown potent inhibitory effects on HIV-1 infectivity by targeting Tat-mediated viral transcription.[5][6]
Table 3: In Vitro Anti-HIV Activity of Indole-Oxadiazole-Acetamide Derivatives [5]
| Compound | EC₅₀ (µM) |
| 9 | 0.17 |
| 13 | 0.24 |
EC₅₀: The half-maximal effective concentration.
Toxicological Profile of Related Indole Compounds
While specific toxicity data for this compound is unavailable, studies on other indole-containing compounds provide insights into potential toxicities. A sub-chronic toxicity study of an indole alkaloids extract from Alstonia scholaris leaves was conducted in beagle dogs.[7]
Table 4: Sub-chronic Toxicity of Indole Alkaloids Extract in Beagle Dogs [7]
| Parameter | Result |
| No-Observed-Adverse-Effect-Level (NOAEL) | 120 mg/kg.bw |
| Observed Adverse Effects at Higher Doses | Emesis and drooling |
Experimental Protocols
Synthesis of Indole-3-Acetamide Derivatives[3]
-
Indole-3-acetic acid (1 mmol) and 1,1-carbonyldiimidazole (CDI, 1 equivalent) are stirred in acetonitrile containing a catalytic amount of pyridine for 45 minutes at room temperature.
-
The respective substituted aniline is added to the reaction mixture.
-
The mixture is stirred for 2-24 hours and monitored by Thin Layer Chromatography (TLC).
-
The product is obtained by extraction with dichloromethane and washed with hexane.
In Vitro Tubulin Polymerization Inhibition Assay[8]
-
A fluorescence-based assay is performed using a tubulin polymerization assay kit.
-
The reaction mixture contains 2 mg/mL porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.
-
A 96-well plate is incubated with the test inhibitor (5 µL) at various concentrations for 1 minute at 37°C.
-
The tubulin reaction mix (50 µL) is added to each well.
-
The increase in fluorescence is monitored immediately with excitation at 355 nm and emission at 460 nm.
In Vitro α-Amylase Inhibition Assay[9][10]
-
A mixture of the test compound (250 µL at various concentrations) and 20 mM sodium phosphate buffer (pH 6.9) containing α-amylase solution (0.5 mg/mL) is prepared.
-
The mixture is pre-incubated at 25°C for 10 minutes.
-
A 1% starch solution in the same buffer (250 µL) is added and incubated for another 10 minutes at 25°C.
-
The reaction is stopped by adding dinitrosalicylic acid reagent (500 µL).
-
The tube is incubated in a boiling water bath for 5 minutes and then cooled.
-
The reaction mixture is diluted with distilled water, and the absorbance is measured at 540 nm.
HIV-1 Tat-Mediated Transcription Inhibition Assay[11][12]
-
A cell-based assay using a reporter gene (e.g., luciferase) under the control of the HIV-1 Long Terminal Repeat (LTR) is established.
-
Cells are co-transfected with an LTR-luciferase plasmid and a Tat-expressing plasmid.
-
The transfected cells are treated with various concentrations of the test compounds.
-
After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured to determine the extent of inhibition of Tat-mediated transcription.
Sub-chronic Toxicity Study in Beagle Dogs[7][13]
-
Beagle dogs are divided into control and treatment groups.
-
The test substance (e.g., indole alkaloids extract) is administered orally at different dose levels (e.g., 20, 60, and 120 mg/kg body weight) for a period of 13 weeks.
-
A 4-week recovery period follows the treatment period.
-
Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and fecal analysis.
-
At the end of the study, a complete necropsy is performed, and organ weights and histopathology are evaluated.
Visualizations
Caption: Synthetic pathway for Indole-3-acetamide derivatives.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Experimental workflow for the α-amylase inhibition assay.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N,N-bis(1H-indol-4-ylmethyl)acetamide
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N,N-bis(1H-indol-4-ylmethyl)acetamide. The following guidance is based on the known hazards of the parent compound, indole, and general best practices for handling uncharacterized research chemicals. Researchers should always perform a risk assessment before handling any new substance and handle it with caution as if it were hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this novel compound.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[1] | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed regularly or immediately if contaminated.[2] | EN 374 |
| Body Protection | A laboratory coat or gown, fully buttoned. Consider a chemically resistant apron for larger quantities. Long pants and closed-toe shoes are required.[2] | N/A |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is likely. A risk assessment should determine the need for respiratory protection. | NIOSH approved |
Operational Plan: Handling Procedures
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required PPE as outlined in the table above.
Step 2: Weighing and Transfer
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Step 3: Experimental Use
-
Keep containers of the compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If heating the compound, do so in a well-ventilated area and monitor for any signs of decomposition, which may release hazardous vapors.
Step 4: Post-Handling
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Step 1: Waste Segregation
-
Segregate waste containing the compound from other laboratory waste.
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.
Step 2: Waste Collection
-
Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, paper towels) in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a sealed, chemically compatible container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in an appropriate sharps container.
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
